molecular formula C12H20ClNO2 B3179425 Verapamil EP Impurity C hydrochloride CAS No. 51012-67-0

Verapamil EP Impurity C hydrochloride

货号: B3179425
CAS 编号: 51012-67-0
分子量: 245.74 g/mol
InChI 键: YKFNIODBMIRAKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Verapamil EP Impurity C hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 609249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4;/h5-6,9H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFNIODBMIRAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Verapamil EP Impurity C hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Verapamil EP Impurity C hydrochloride, a known impurity of the cardiovascular drug Verapamil. This document details its chemical structure, physicochemical properties, and methodologies for its synthesis and analytical characterization.

Chemical Identity and Structure

This compound is chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Monohydrochloride[1]. It is a tertiary amine that is structurally related to the phenylalkylamine portion of the Verapamil molecule.

Chemical Structure:

The chemical structure of this compound is presented below:

  • IUPAC Name: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride[1][2]

  • CAS Number: 51012-67-0[3]

  • Molecular Formula: C₁₂H₂₀ClNO₂[3]

  • Synonyms: NSC-609249 hydrochloride, 3,4-Dimethoxy-N,N-dimethylbenzeneethanamine hydrochloride[1]

The structure is characterized by a 3,4-dimethoxyphenyl ring attached to an ethylamine (B1201723) chain, with two methyl groups on the terminal nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 245.75 g/mol [3]
Appearance White crystalline powder
Melting Point >180°C (decomposition)
Solubility DMSO: 62.5 mg/mL (254.32 mM)[3]
Water: Soluble
Ethanol: Soluble
SMILES CN(C)CCC1=CC(=C(C=C1)OC)OC.Cl
InChI InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4;/h5-6,9H,7-8H2,1-4H3;1H

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers in drug development and quality control.

Synthesis of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine (Verapamil EP Impurity C free base)

The following protocol is adapted from a general and robust method for the preparation of tertiary amines.

Reaction Scheme:

(3,4-dimethoxyphenyl)acetonitrile + Dimethylamine (B145610) → 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine

2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine + Reducing Agent → 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine

Materials and Reagents:

  • (3,4-dimethoxyphenyl)acetonitrile

  • Copper(I) chloride

  • Ethanolic solution of dimethylamine (e.g., 1.5 M)

  • Sodium hydroxide (B78521) (e.g., 30% aqueous solution)

  • Diethyl ether

  • Sodium sulfate

  • Celite

  • Reducing agent (e.g., Sodium borohydride)

  • Appropriate solvents for reduction and workup

Procedure:

  • Amidine Formation: In a suitable reaction vessel, combine (3,4-dimethoxyphenyl)acetonitrile and copper(I) chloride.

  • With vigorous stirring, add an ethanolic solution of dimethylamine portion-wise at room temperature.

  • Heat the reaction mixture (e.g., to 70°C) and maintain for a sufficient period (e.g., 24 hours) to ensure complete reaction.

  • After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of aqueous sodium hydroxide and diethyl ether for quenching and extraction.

  • Separate the organic layer, and extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine.

  • Reduction to the Amine: Dissolve the crude amidine in a suitable solvent.

  • Add a suitable reducing agent (e.g., sodium borohydride) portion-wise, controlling the temperature as needed.

  • After the reaction is complete, perform an appropriate aqueous workup to quench the excess reducing agent and extract the product into an organic solvent.

  • Dry the organic extract, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Conversion to Hydrochloride Salt
  • Dissolve the purified 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring until precipitation is complete.

  • Collect the precipitated solid by filtration.

  • Wash the solid with the anhydrous solvent used for the reaction.

  • Dry the product under vacuum to yield this compound as a white solid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following HPLC method is suitable for the analysis of Verapamil and its impurities, including Impurity C.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. An example is a mixture of a dipotassium (B57713) hydrogen phosphate (B84403) buffer (e.g., 6.97 g/L in water, pH adjusted to 7.2 with phosphoric acid) and an organic solvent.[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Detection: UV at 278 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Diluent: Mobile phase.[2]

Sample Preparation:

Accurately weigh and dissolve the sample in the diluent to a known concentration. Sonicate if necessary to ensure complete dissolution, and filter through a 0.2 µm syringe filter before injection.[2]

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are typically provided with the purchase of a certified reference standard from commercial suppliers. While specific spectra are not publicly available in the literature, the expected key signals can be predicted based on the known chemical structure.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the 3,4-dimethoxyphenyl ring, the methylene (B1212753) protons of the ethyl chain, the N-methyl protons, and the methoxy (B1213986) protons.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl chain, the N-methyl carbons, and the methoxy carbons.

  • IR Spectroscopy: Key absorption bands would be expected for the aromatic C-H stretching, aliphatic C-H stretching, C-O stretching of the methoxy groups, and C-N stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 209.28) and fragmentation patterns consistent with the structure.

Logical Workflow for Identification and Characterization

The following diagram illustrates the logical workflow for the comprehensive identification and characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Identification & Characterization start Starting Materials ((3,4-dimethoxyphenyl)acetonitrile, Dimethylamine) synthesis Chemical Synthesis (Amidine formation & Reduction) start->synthesis purification Purification (Chromatography/Distillation) synthesis->purification salt_formation Salt Formation (HCl treatment) purification->salt_formation final_product Verapamil EP Impurity C HCl (Pure Substance) salt_formation->final_product hplc HPLC Analysis (Purity & Quantification) final_product->hplc final_product->hplc ms Mass Spectrometry (Molecular Weight & Fragmentation) final_product->ms nmr NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) final_product->nmr ir IR Spectroscopy (Functional Groups) final_product->ir characterization Full Characterization hplc->characterization ms->characterization nmr->characterization ir->characterization

Caption: Workflow for Synthesis and Characterization.

This comprehensive guide provides essential technical information for professionals working with Verapamil and its impurities. The detailed protocols and structured data facilitate a deeper understanding and practical application in research, development, and quality control settings.

References

In-depth Technical Guide: Verapamil EP Impurity C Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51012-67-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil EP Impurity C, chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a recognized impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1] The monitoring and control of such impurities are critical aspects of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of Verapamil EP Impurity C hydrochloride, including its physicochemical properties, proposed synthesis, analytical methodologies for its identification and quantification, and its potential biological relevance.

Physicochemical Properties

This compound is the hydrochloride salt of the tertiary amine 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride[2]
Synonyms NSC-609249 hydrochloride, Verapamil Hydrochloride Impurity C[2][3]
CAS Number 51012-67-0[3]
Molecular Formula C₁₂H₂₀ClNO₂[2][3]
Molecular Weight 245.75 g/mol [3]
Appearance White to off-white solid (typical)
Solubility Soluble in water, methanol, and ethanol.[4]

Synthesis and Formation

Verapamil EP Impurity C is primarily considered a process-related impurity in the synthesis of Verapamil. A plausible synthetic route to obtain this compound is outlined below. The process would involve the reductive amination of a suitable precursor.

A potential synthetic pathway could start from 3,4-dimethoxyphenylacetonitrile, which is a known intermediate in Verapamil synthesis.

G Proposed Synthesis of Verapamil EP Impurity C HCl cluster_0 Step 1: Reduction cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 3,4-Dimethoxyphenylacetonitrile B 2-(3,4-Dimethoxyphenyl)ethanamine A->B Reduction (e.g., H₂, Raney Nickel) C 2-(3,4-Dimethoxyphenyl)ethanamine E 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine (Verapamil Impurity C free base) C->E Reductive Amination (e.g., HCOOH/HCHO - Eschweiler-Clarke reaction) D Formaldehyde D->E Reductive Amination (e.g., HCOOH/HCHO - Eschweiler-Clarke reaction) F Verapamil Impurity C free base H This compound F->H Acidification G HCl in a suitable solvent (e.g., isopropanol) G->H Acidification G Analytical Workflow for Verapamil Impurity C A Sample Preparation (Verapamil Drug Substance) C HPLC/UPLC Analysis A->C B Reference Standard Preparation (Impurity C) B->C D Data Acquisition (Chromatogram) C->D E Peak Identification (Retention Time Matching) D->E F Quantification (Peak Area Comparison) E->F G Result Reporting F->G G Verapamil's Mechanism of Action Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel (in cardiac and smooth muscle cells) Verapamil->L_type_Ca_Channel Blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Mediates Cellular_Response Decreased Intracellular Calcium Ca_Influx->Cellular_Response Leads to Effects Vasodilation & Reduced Cardiac Contractility Cellular_Response->Effects

References

An In-depth Technical Guide to the Synthesis and Formation Pathway of Verapamil Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a widely prescribed calcium channel blocker, is known to contain several process-related impurities and degradation products that require careful monitoring and control to ensure pharmaceutical quality and safety. Among these, Verapamil Impurity C, chemically identified as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine, is a significant impurity. This technical guide provides a comprehensive overview of the synthesis and formation pathways of Verapamil Impurity C, detailed experimental protocols for its preparation, and a summary of analytical techniques for its identification and quantification.

Introduction to Verapamil Impurity C

Verapamil Impurity C is a tertiary amine that can be formed during the synthesis of Verapamil or as a degradation product. Its presence in the final drug substance is strictly regulated by pharmacopeias. Understanding its formation is crucial for developing robust manufacturing processes and stable formulations.

Chemical Profile of Verapamil Impurity C:

ParameterValue
IUPAC Name 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine[1]
Synonyms N,N-Dimethylhomoveratrylamine, 3,4-Dimethoxy-N,N-dimethyl-benzeneethanamine[1]
CAS Number 3490-05-9 (free base)[2], 51012-67-0 (hydrochloride salt)[1]
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol

Synthesis Pathway of Verapamil Impurity C

The formation of Verapamil Impurity C can be understood as a two-stage process: first, the synthesis of its precursor, 3,4-dimethoxyphenethylamine (B193588), followed by its N,N-dimethylation.

Synthesis of the Precursor: 3,4-Dimethoxyphenethylamine

The key intermediate, 3,4-dimethoxyphenethylamine (also known as homoveratrylamine), can be synthesized through several routes. A common and efficient method starts from (3,4-dimethoxyphenyl)acetonitrile.

G cluster_precursor Precursor Synthesis 3_4_dimethoxyphenyl_acetonitrile 3,4-Dimethoxyphenyl- acetonitrile precursor 3,4-Dimethoxyphenethylamine 3_4_dimethoxyphenyl_acetonitrile->precursor Catalytic Hydrogenation (e.g., Raney Nickel, H₂)

Diagram 1: Synthesis of the precursor 3,4-Dimethoxyphenethylamine.
Formation of Verapamil Impurity C: N,N-Dimethylation

The final step in the synthesis of Verapamil Impurity C is the N,N-dimethylation of 3,4-dimethoxyphenethylamine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde (B43269) as the carbon source and formic acid as the reducing agent.[3][4][5]

An alternative laboratory-scale synthesis involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with dimethylamine (B145610) in the presence of a copper(I) chloride catalyst to form an acetamidine (B91507) intermediate, which is then reduced with sodium borohydride (B1222165).[6]

G cluster_impurity_formation Impurity C Formation cluster_eschweiler Eschweiler-Clarke Reaction precursor 3,4-Dimethoxyphenethylamine impurity_c Verapamil Impurity C (2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine) precursor->impurity_c N,N-Dimethylation formaldehyde Formaldehyde (CH₂O) formaldehyde->impurity_c formic_acid Formic Acid (HCOOH) formic_acid->impurity_c

Diagram 2: Formation of Verapamil Impurity C via N,N-Dimethylation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Verapamil Impurity C.

Synthesis of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine

This protocol is adapted from a procedure for the preparation of N,N-dimethylhomoveratrylamine.[6]

  • An oven-dried 250-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with 7.96 g (0.045 mol) of (3,4-dimethoxyphenyl)acetonitrile and 4.95 g (0.050 mol) of copper(I) chloride.

  • The flask is fitted with a septum, flushed with argon, and maintained under a static pressure of argon.

  • Using a gas-tight syringe, 45 mL (0.067 mol) of a 1.5 M ethanolic solution of dimethylamine is added in three portions at room temperature with vigorous stirring.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours) to ensure the completion of the reaction.

Synthesis of Verapamil Impurity C (N,N-Dimethylhomoveratrylamine)

This protocol follows the reduction of the acetamidine intermediate.[6]

  • An oven-dried, 100-mL Erlenmeyer flask is equipped with a magnetic stir bar and charged with 9.05 g (0.041 mol) of 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine and 37 mL of methanol.

  • The solution is cooled to 0°C in an ice bath.

  • 1.87 g (0.049 mol, 1.2 equiv) of sodium borohydride is added in small portions with stirring.

  • The solution is allowed to stand at room temperature for 4 hours.

  • The reaction mixture is then poured with vigorous stirring into a 250-mL Erlenmeyer flask containing 50 mL of aqueous 30% sodium hydroxide (B78521) and 100 mL of diethyl ether.

  • The layers are separated, and the aqueous phase is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation under reduced pressure.

General Procedure for Eschweiler-Clarke Reaction

This is a general protocol for the N,N-dimethylation of a primary amine.[3][7]

  • To the primary amine (e.g., 3,4-dimethoxyphenethylamine) (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the mixture at 80°C for 18 hours.

  • Cool the reaction to room temperature and add water and 1M HCl.

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a strong base (e.g., NaOH).

  • Extract the basic aqueous phase with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Formation as a Degradation Product

Verapamil can degrade under certain stress conditions to form various impurities. Forced degradation studies are performed to understand these pathways. Significant degradation of Verapamil has been observed under oxidative stress conditions.[8] While specific quantitative data for the formation of Impurity C under these conditions is not extensively published, it is plausible that cleavage of the Verapamil molecule could lead to intermediates that subsequently form Impurity C.

G Verapamil Verapamil Degradation_Intermediates Degradation Intermediates Verapamil->Degradation_Intermediates Oxidative Stress (e.g., H₂O₂) Impurity_C Verapamil Impurity C Degradation_Intermediates->Impurity_C Further Reactions

Diagram 3: Potential formation of Verapamil Impurity C via degradation.

Data on Impurity Levels

Quantitative data on the formation of Verapamil Impurity C is primarily available in the context of quality control of Verapamil drug substance.

Analytical ContextReported Level of ImpurityReference
Quality Control of Verapamil HClUnknown impurities observed at 0.10% level[8]
Forced Degradation StudiesSignificant degradation under oxidative stress[8]

It is important to note that the levels of impurities are highly dependent on the specific synthetic route and reaction conditions employed in the manufacturing of Verapamil.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the detection and quantification of Verapamil and its impurities.

Typical HPLC Parameters:

ParameterCondition
Column C18 reverse-phase
Mobile Phase A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in a gradient elution mode.
Detection UV at approximately 230 nm or 278 nm.[8]
Flow Rate Typically around 1.0 mL/min.

Forced degradation studies coupled with LC-MS/MS are powerful tools for the identification and characterization of unknown impurities and degradation products.[8]

Conclusion

The synthesis and formation of Verapamil Impurity C are well-understood processes. It can arise from the N,N-dimethylation of the precursor 3,4-dimethoxyphenethylamine, a reaction for which established synthetic protocols exist. Additionally, it has the potential to be formed as a degradation product of Verapamil, particularly under oxidative conditions. Robust analytical methods, primarily HPLC, are essential for the monitoring and control of this impurity in the final drug product, ensuring its quality and safety for patient use. Further research into the precise quantitative formation of Impurity C under various stress conditions would be beneficial for the development of even more stable Verapamil formulations.

References

Technical Guide: Physicochemical Properties of Verapamil EP Impurity C Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Verapamil EP Impurity C hydrochloride. Verapamil EP Impurity C, chemically known as 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a known impurity of the calcium channel blocker Verapamil. A thorough understanding of its properties is crucial for the development, manufacturing, and quality control of Verapamil drug products. This document outlines its chemical identity, physical characteristics, and analytical methodologies for its identification and quantification. Detailed experimental protocols and spectral data are provided to support researchers and drug development professionals in their work.

Chemical Identity

This compound is the hydrochloride salt of the tertiary amine 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine.

PropertyValueReference
Chemical Name 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride[1]
Synonyms 3,4-Dimethoxy-N,N-dimethylbenzeneethanamine hydrochloride, NSC 609249[2][3]
Pharmacopeia Name Verapamil EP Impurity C[4][5]
CAS Number 51012-67-0[2]
Molecular Formula C₁₂H₂₀ClNO₂[6]
Molecular Weight 245.75 g/mol [6]
Chemical Structure Chemical Structure of this compound

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance White to off-white solid[5]
Melting Point >180 °C (decomposition)[7]
Solubility Soluble in DMSO and Methanol.[8]
Storage Recommended storage at 4°C, sealed and away from moisture. For solutions in solvent, storage at -20°C for up to one month or -80°C for up to six months is advised.[3]

Synthesis Pathway

Verapamil EP Impurity C, 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine, can be synthesized from 3,4-dimethoxyphenethylamine. The following diagram illustrates a potential synthetic route.

Synthesis_Pathway 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine Verapamil EP Impurity C Verapamil EP Impurity C 3,4-Dimethoxyphenethylamine->Verapamil EP Impurity C Methylating Agent (e.g., Formaldehyde/Formic Acid - Eschweiler-Clarke reaction)

Caption: Plausible synthesis route for Verapamil EP Impurity C.

Analytical Characterization

Accurate identification and quantification of Verapamil EP Impurity C are critical for ensuring the quality and safety of Verapamil drug products. The following sections detail the analytical techniques and methodologies employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the separation and quantification of Verapamil and its impurities.

Experimental Protocol:

A common HPLC method for the analysis of Verapamil and its related compounds is as follows:

ParameterConditionReference
Column C18, 250 mm x 4.6 mm, 5 µm particle size[9]
Mobile Phase A mixture of a phosphate (B84403) buffer and an organic modifier (e.g., acetonitrile). A typical mobile phase consists of a solution of dipotassium (B57713) hydrogen phosphate in water, with the pH adjusted to 7.2 with phosphoric acid.[9]
Flow Rate 1.5 mL/min[9]
Detection UV at 278 nm[9]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)

Analytical Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System Inject into HPLC System Filtration->HPLC_System Separation Separation on C18 Column HPLC_System->Separation Detection UV Detection at 278 nm Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification against Standard Integration->Quantification

Caption: General workflow for the HPLC analysis of Verapamil impurities.

Spectral Data

While specific spectral data for this compound is not widely published in peer-reviewed literature, reference standards are available from various suppliers. These standards are typically accompanied by a Certificate of Analysis (CoA) which includes detailed spectral information.[10] The expected spectral characteristics are outlined below.

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD) is expected to show signals corresponding to the aromatic protons of the dimethoxybenzene ring, the methylene (B1212753) protons of the ethyl chain, the N,N-dimethyl protons, and the methoxy (B1213986) protons. The chemical shifts will be influenced by the protonation of the tertiary amine.

Expected ¹H NMR Signals:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic protons6.5 - 7.0m
Methoxy protons (-OCH₃)~3.8s
Methylene protons (-CH₂-N)3.0 - 3.5t
Methylene protons (Ar-CH₂-)2.8 - 3.2t
N,N-dimethyl protons (-N(CH₃)₂)2.5 - 3.0s

Mass spectral analysis is a powerful tool for the confirmation of the molecular weight and structure of Verapamil EP Impurity C.

Expected Mass Spectral Data:

IonExpected m/z
[M+H]⁺ (of free base)210.15
Molecular Ion (of free base)209.14

The fragmentation pattern would likely involve cleavage of the ethylamine (B1201723) side chain and loss of methyl groups.

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (from hydrochloride)2400 - 2800 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2800 - 3000
C=C stretch (aromatic)1500 - 1600
C-O stretch (ether)1020 - 1250
C-N stretch1000 - 1250

Conclusion

This technical guide has summarized the key physicochemical properties and analytical methodologies for this compound. A thorough understanding and control of this impurity are essential for ensuring the quality, safety, and efficacy of Verapamil drug products. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with Verapamil. It is recommended to use certified reference standards for accurate identification and quantification.

References

Potential Pharmacological Effects of Verapamil Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information. Verapamil (B1683045) Impurity C, identified as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine, is primarily available as a reference standard for analytical purposes. To date, no specific pharmacological studies detailing its effects, biological targets, or mechanism of action have been published in the peer-reviewed scientific literature. The following information is therefore based on the known pharmacology of the parent compound, Verapamil, and general structure-activity relationships of related phenylalkylamine compounds. The potential pharmacological effects described herein are hypothetical and require experimental verification.

Introduction

Verapamil is a well-characterized phenylalkylamine calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. As with any pharmaceutical compound, impurities in the active pharmaceutical ingredient (API) or final drug product are of significant concern to regulatory bodies and drug manufacturers. Verapamil Impurity C is a known process-related impurity of Verapamil. Understanding the potential pharmacological activities of such impurities is crucial for a comprehensive safety and risk assessment. This technical guide provides a theoretical framework for the potential pharmacological effects of Verapamil Impurity C, based on its structural similarity to Verapamil, and outlines experimental protocols that could be employed to elucidate its actual pharmacological profile.

Chemical Structure and Physicochemical Properties

A comparison of the chemical structures of Verapamil and Verapamil Impurity C is presented in Table 1.

Table 1: Chemical Structures and Properties

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Verapamil [Insert Image of Verapamil Structure]C27H38N2O4454.6
Verapamil Impurity C [Insert Image of Verapamil Impurity C Structure]C12H19NO2209.28

Verapamil Impurity C is a significantly smaller molecule, representing a fragment of the Verapamil structure. It retains the 3,4-dimethoxyphenylethylamine moiety but lacks the more complex side chain containing the nitrile group and the second phenyl ring, which are crucial for the high-affinity binding of Verapamil to its primary targets.

Potential Pharmacological Effects (Hypothetical)

Based on the structural features of Verapamil Impurity C and the known pharmacology of Verapamil and its analogs, the following potential pharmacological effects are hypothesized. It is critical to reiterate that these are speculative and require experimental validation.

Calcium Channel Modulation

Verapamil's primary mechanism of action is the blockade of L-type voltage-gated calcium channels. Structure-activity relationship studies of Verapamil and its analogs have demonstrated that both phenyl rings and the tertiary amino nitrogen are essential for high-potency calcium channel blocking activity. The complex side chain of Verapamil also plays a critical role in its interaction with the channel.

Given that Verapamil Impurity C lacks a significant portion of the Verapamil structure, including the second phenyl ring and the nitrile group, it is highly unlikely to be a potent L-type calcium channel blocker . Studies on Verapamil analogues with restricted molecular flexibility have shown that even minor modifications can lead to a significant loss of potency, with some analogs being 100 times less potent than the parent compound.[1] It is plausible that Verapamil Impurity C may exhibit some very weak, non-specific interaction with calcium channels, but this is not expected to be pharmacologically significant at concentrations relevant to its presence as an impurity.

P-glycoprotein (P-gp) Inhibition

Verapamil is a known inhibitor of the drug efflux pump P-glycoprotein (P-gp). This property is attributed to its ability to bind to the transporter, thereby competing with other substrates. The structural requirements for P-gp inhibition are generally less stringent than for calcium channel blockade.

Some studies on Verapamil analogs have investigated the structural features important for P-gp interaction.[2] While the complete structure of Verapamil contributes to its potent P-gp inhibitory activity, the presence of the lipophilic dimethoxyphenyl group and the tertiary amine in Verapamil Impurity C suggests a potential for weak P-gp inhibition . However, the absence of the larger structural motifs of Verapamil makes it improbable that Impurity C would be a potent inhibitor.

Adrenergic and Other Receptor Interactions

The basic nitrogen atom in Verapamil Impurity C could potentially interact with various biogenic amine receptors, such as adrenergic or serotonergic receptors. However, without specific experimental data, any such interactions remain purely speculative.

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of Verapamil Impurity C, a series of in vitro and in vivo experiments would be required. The following section outlines key experimental methodologies that could be employed.

In Vitro Assays for Calcium Channel Activity
  • Objective: To determine the affinity of Verapamil Impurity C for L-type calcium channels.

  • Methodology:

    • Prepare membrane fractions from tissues rich in L-type calcium channels (e.g., rat heart or cerebral cortex).

    • Incubate the membrane preparations with a radiolabeled L-type calcium channel blocker (e.g., [3H]-nitrendipine or [3H]-PN200-110) in the presence of varying concentrations of Verapamil Impurity C.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibitory constant (Ki) for Verapamil Impurity C to determine its binding affinity.

  • Objective: To directly measure the effect of Verapamil Impurity C on L-type calcium channel currents.

  • Methodology:

    • Use isolated cardiomyocytes or a cell line expressing L-type calcium channels (e.g., HEK293 cells).

    • Perform whole-cell patch-clamp recordings to measure inward calcium currents in response to depolarizing voltage steps.

    • Apply Verapamil Impurity C at various concentrations to the extracellular solution.

    • Measure the concentration-dependent block of the calcium current to determine the IC50 value.

In Vitro Assays for P-glycoprotein Inhibition
  • Objective: To assess the ability of Verapamil Impurity C to inhibit P-gp mediated efflux.

  • Methodology:

    • Use a cell line that overexpresses P-gp (e.g., MDR1-MDCK or Caco-2 cells).

    • Load the cells with Calcein-AM, a non-fluorescent P-gp substrate that is converted to fluorescent calcein (B42510) intracellularly.

    • In the presence of P-gp, calcein is actively effluxed, resulting in low intracellular fluorescence.

    • Incubate the cells with varying concentrations of Verapamil Impurity C and a known P-gp inhibitor (e.g., Verapamil) as a positive control.

    • Measure the intracellular fluorescence using a fluorescence plate reader. An increase in fluorescence indicates P-gp inhibition.

  • Objective: To determine if Verapamil Impurity C is a substrate or inhibitor of P-gp using a polarized cell monolayer.

  • Methodology:

    • Grow Caco-2 or MDCK-MDR1 cells on permeable filter supports to form a polarized monolayer.

    • Add a known P-gp substrate (e.g., [3H]-digoxin) to either the apical (A) or basolateral (B) chamber, with or without Verapamil Impurity C.

    • Measure the transport of the substrate across the monolayer in both directions (A-to-B and B-to-A) over time.

    • An efflux ratio (B-to-A permeability / A-to-B permeability) significantly greater than 1 indicates active efflux by P-gp.

    • A reduction in the efflux ratio in the presence of Verapamil Impurity C indicates P-gp inhibition.[3]

In Vivo Cardiovascular Assessment in Animal Models
  • Objective: To evaluate the potential effects of Verapamil Impurity C on cardiovascular parameters in a whole animal system.

  • Methodology:

    • Use a suitable animal model, such as anesthetized rats or guinea pigs.

    • Administer Verapamil Impurity C intravenously at relevant doses.

    • Continuously monitor cardiovascular parameters including heart rate, blood pressure (arterial and ventricular), and electrocardiogram (ECG).

    • A model of cardiac ischemia-reperfusion can also be utilized to assess any potential cardioprotective effects.[4]

Data Presentation and Visualization

Should experimental data become available, it should be summarized in clearly structured tables for easy comparison.

Table 2: Hypothetical Quantitative Data Summary for Verapamil Impurity C

AssayParameterVerapamil Impurity CVerapamil (Reference)
L-type Calcium Channel Binding Ki (nM)>10,000 (Expected)10-50
Patch-Clamp Electrophysiology IC50 (µM)>100 (Expected)0.1-1
P-gp Inhibition (Calcein-AM) IC50 (µM)>50 (Expected)1-10
Cardiovascular Effects (Rat) Change in Blood PressureMinimal (Expected)Dose-dependent decrease
Cardiovascular Effects (Rat) Change in Heart RateMinimal (Expected)Dose-dependent decrease

Signaling Pathways and Experimental Workflows

Visualizing the potential interactions and experimental processes can aid in understanding the theoretical framework.

Verapamil_Signaling_Pathway cluster_Verapamil Verapamil cluster_Targets Cellular Targets cluster_Effects Pharmacological Effects Verapamil Verapamil L_type_Ca_Channel L-type Ca2+ Channel Verapamil->L_type_Ca_Channel Inhibits P_gp P-glycoprotein Verapamil->P_gp Inhibits Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Decreased_HR Decreased Heart Rate L_type_Ca_Channel->Decreased_HR Drug_Efflux_Inhibition Drug Efflux Inhibition P_gp->Drug_Efflux_Inhibition

Caption: Signaling pathway of Verapamil's primary pharmacological effects.

Experimental_Workflow start Verapamil Impurity C Sample in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo binding Radioligand Binding in_vitro->binding patch_clamp Patch-Clamp in_vitro->patch_clamp p_gp P-gp Inhibition Assays in_vitro->p_gp cardiovascular Cardiovascular Monitoring (Rat) in_vivo->cardiovascular data_analysis Data Analysis & Interpretation binding->data_analysis patch_clamp->data_analysis p_gp->data_analysis cardiovascular->data_analysis

Caption: Proposed experimental workflow for pharmacological characterization.

Conclusion

While Verapamil Impurity C is a known impurity of Verapamil, there is currently no publicly available data on its pharmacological effects. Based on a structural comparison with the parent compound and established structure-activity relationships for phenylalkylamines, it is hypothesized that Verapamil Impurity C is unlikely to possess significant calcium channel blocking activity. It may exhibit very weak P-glycoprotein inhibition, though this is also expected to be minimal. To ascertain the actual pharmacological profile and ensure a comprehensive safety assessment, the experimental protocols outlined in this guide should be considered. Such studies are essential to definitively characterize the potential risks associated with the presence of Verapamil Impurity C in pharmaceutical preparations.

References

An In-depth Technical Guide to the Degradation Pathways of Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the known degradation pathways of Verapamil (B1683045), a widely used calcium channel blocker. An understanding of its metabolic and physicochemical degradation is critical for ensuring drug stability, efficacy, and safety. This document summarizes key degradation products, the conditions that promote degradation, and the analytical methodologies used to study these pathways.

Metabolic Degradation Pathways

Verapamil undergoes extensive first-pass metabolism in the liver, with less than 5% of the parent drug being excreted unchanged.[1][2] The primary metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.[1][3]

The main enzymes involved in Verapamil metabolism are CYP3A4, CYP3A5, and CYP2C8.[1][4] CYP1A2 has a minor role.[1][4] Metabolism is stereoselective, with the S-enantiomer being cleared more rapidly than the R-enantiomer.[1][4] The major metabolites include Norverapamil (B1221204) (which retains about 20% of the cardiovascular activity of the parent drug), D-617, and D-620.[3][5]

Recent studies using advanced techniques like UPLC–MS have identified a large number of phase I and phase II metabolites. One study in rat hepatocytes identified 25 phase I and 14 phase II metabolites, including various glucuronides and a glucoside.[6] Another study in rats identified 71 metabolites in plasma, urine, and feces.[7]

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil (D-703) Verapamil->Norverapamil N-demethylation CYP3A4, CYP3A5, CYP2C8 (CYP1A2 minor) Verapamil->i1 Verapamil->i2 D620 D-620 Norverapamil->D620 O-demethylation CYP2C8, CYP3A4 D617 D-617 PR25 PR-25 (D-717) D617->PR25 Further_Metabolites Further Phase I & Phase II Metabolites D620->Further_Metabolites PR25->Further_Metabolites i1->D617 N-dealkylation CYP3A4, CYP3A5, CYP2C8 i2->D620 O-demethylation (via D-702) CYP2C Subfamily Forced_Degradation Verapamil Verapamil Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Verapamil->Acid Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Verapamil->Base Oxidation Oxidation (e.g., 3-30% H₂O₂, RT-60°C) Verapamil->Oxidation Thermal Thermal Stress (e.g., 105-150°C) Verapamil->Thermal Deg_Acid Degradation Products Acid->Deg_Acid Deg_Base Significant Degradation Base->Deg_Base Deg_Ox Significant Degradation (e.g., 3,4-dimethoxybenzoic acid) Oxidation->Deg_Ox Deg_Thermal Stable Thermal->Deg_Thermal Photodegradation_Pathway cluster_0 Pathway 1 cluster_1 Pathway 2 Verapamil1 Verapamil Hydroxylation Hydroxylation (at methylamino position) Verapamil1->Hydroxylation UV Light Fragments1 Two Molecular Fragments Hydroxylation->Fragments1 Splitting Verapamil2 Verapamil Norverapamil Norverapamil & Isomers Verapamil2->Norverapamil UV Light Fragments2 Molecular Fragments Norverapamil->Fragments2 Splitting (at amino group) HPLC_Workflow Sample Sample Preparation (Verapamil Drug Product) Stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Sample->Stress Inject HPLC Injection (e.g., 20 µL) Stress->Inject Column Separation (e.g., C18 Column) Inject->Column Detect Detection (e.g., UV at 232 nm) Column->Detect Analysis Data Analysis (Peak Purity, Assay, Impurity Profiling) Detect->Analysis

References

Unraveling the Origin of Verapamil EP Impurity C in Bulk Drug Manufacturing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the manufacturing process of Verapamil, a widely used calcium channel blocker, reveals the potential origins of Verapamil EP Impurity C, a critical process-related impurity. This technical guide offers insights for researchers, scientists, and drug development professionals into the formation pathways, analytical detection, and control strategies for this specific impurity, ensuring the quality and safety of the final drug product.

Introduction: The Identity of Verapamil EP Impurity C

Verapamil EP Impurity C is chemically identified as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine . It is a tertiary amine structurally related to a key intermediate in the synthesis of Verapamil. The presence of this impurity in the final bulk drug is a concern for pharmaceutical manufacturers as it can impact the purity, safety, and efficacy of the medication. Understanding its origin is paramount for developing effective control measures.

Genesis of an Impurity: Tracing the Synthetic Pathway

The formation of Verapamil EP Impurity C is intrinsically linked to the synthesis of the Verapamil molecule. A common synthetic route for Verapamil involves the condensation of two key fragments. One of these crucial building blocks is N-methyl-2-(3,4-dimethoxyphenyl)ethanamine , also known as N-methylhomoveratrylamine.

It is during the synthesis of this very intermediate that Verapamil EP Impurity C is believed to originate as a byproduct. The primary formation mechanism is attributed to over-methylation .

Several methods are employed for the synthesis of N-methyl-2-(3,4-dimethoxyphenyl)ethanamine, including:

In both these processes, the desired product is a secondary amine. However, the reaction conditions can sometimes lead to the further methylation of the newly formed secondary amine, resulting in the formation of the tertiary amine, Verapamil EP Impurity C. This phenomenon of multiple alkylations is a known challenge in amine synthesis.[1][2] The reactivity of the secondary amine can be comparable to or even greater than the primary amine, leading to the formation of the undesired tertiary amine byproduct.

The following diagram illustrates the likely formation pathway of Verapamil EP Impurity C during the synthesis of the N-methylhomoveratrylamine intermediate.

cluster_synthesis Synthesis of N-methylhomoveratrylamine Start 3,4-Dimethoxyphenylacetonitrile or 2-(3,4-Dimethoxyphenyl)ethylamine Process Reductive Amination with Methylamine or Methylation Start->Process Reaction Desired N-methyl-2-(3,4-dimethoxyphenyl)ethanamine (Verapamil Intermediate) Process->Desired Primary Reaction Impurity_C Verapamil EP Impurity C (2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine) Process->Impurity_C Side Reaction (Over-methylation) Sample Verapamil HCl Bulk Drug Sample Preparation Dissolve in Diluent Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (278 nm) Separation->Detection Quantification Quantify Impurity C Peak Area Detection->Quantification Result Compare with Reference Standard and Acceptance Criteria Quantification->Result Goal Control of Verapamil EP Impurity C Strategy1 Optimize Synthesis of N-methylhomoveratrylamine Goal->Strategy1 Strategy2 Purify Intermediate Goal->Strategy2 Strategy3 Use High-Purity Starting Materials Goal->Strategy3 Strategy4 Implement In-Process Controls Goal->Strategy4 Outcome Verapamil HCl with Impurity C within Pharmacopoeial Limits Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the toxicological data for verapamil (B1683045) and its related compounds. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative toxicity, experimental methodologies, and associated signaling pathways.

Quantitative Toxicological Data

The acute toxicity of verapamil and its primary active metabolite, norverapamil (B1221204), has been determined in various animal models. The following tables summarize the available quantitative data. It is important to note that comprehensive toxicological data for other metabolites and process impurities are not extensively available in publicly accessible literature.

Table 1: Acute Toxicity of Verapamil

SpeciesRoute of AdministrationToxic Dose MetricValueReference
Human (Woman)OralTDLo14.4 mg/kg[1]
Human (Man)OralTDLo3.429 mg/kg[1]
RatOralLD50150 mg/kg[1]
RatIntraperitonealLD5067 mg/kg[1]
MouseOralLD50163 mg/kg[1]
MouseIntraperitonealLD5068 mg/kg[1]

*TDLo (Lowest Published Toxic Dose): The lowest dose of a substance reported to have produced any toxic effect in a particular species. *LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a population of test animals.

Table 2: Acute Toxicity of Norverapamil

SpeciesRoute of AdministrationToxic Dose MetricValueNotes
Data Not Available-LD50 / TDLo-Specific LD50 and TDLo values for norverapamil are not readily available in the reviewed literature. Norverapamil possesses approximately 20% of the cardiovascular activity of verapamil.[2][3][4]

Table 3: Verapamil Overdose in Humans

Ingested DoseClinical OutcomeReference
800 mg - 24,000 mgNon-fatal and fatal cases reported[5]
7,200 mg (sustained-release)Fatal[6]
1.2 g - 9.6 gSurvived with treatment[7]

Experimental Protocols

This section details the methodologies for key in vivo and in vitro experiments used to assess the toxicology of verapamil and its related compounds.

In Vivo Models
  • Objective: To characterize the cardiac dysrhythmias and hemodynamic effects of severe verapamil overdose.

  • Animal Model: Mongrel dogs.

  • Procedure:

    • Anesthetize the animals (e.g., with pentobarbital).

    • Instrument the animals for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

    • Induce verapamil toxicity by intravenous infusion of a high dose of verapamil (e.g., 0.15 mg/kg/min) until specific toxic endpoints are reached, such as a 50% reduction in mean arterial pressure or the development of high-grade atrioventricular (AV) block.

    • Record and analyze the resulting cardiac dysrhythmias and hemodynamic changes.

  • Key Parameters Measured: Heart rate, blood pressure, ECG intervals (PR, QRS, QT), and types of arrhythmias (e.g., AV block, junctional rhythm).

  • Objective: To investigate the mechanisms of verapamil-induced liver injury.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Administer verapamil to the rats, typically via oral gavage or intraperitoneal injection, at various doses and for a specified duration.

    • At the end of the treatment period, collect blood samples for biochemical analysis of liver function markers.

    • Euthanize the animals and collect liver tissue for histopathological examination and molecular analysis.

  • Key Parameters Measured:

    • Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676) levels.

    • Histopathology: Examination of liver sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) for signs of necrosis, inflammation, and steatosis.

    • Molecular Analysis: Measurement of markers for oxidative stress, inflammation (e.g., NLRP3 inflammasome components), and apoptosis.

In Vitro Models
  • Objective: To assess the cytotoxic effects of verapamil on a human cell line.

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of verapamil for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.[8][9][10][11]

  • Objective: To directly assess the effects of verapamil on cardiac function, independent of systemic influences.

  • Animal Model: Rat or rabbit.

  • Procedure:

    • Excise the heart from a heparinized and anesthetized animal.

    • Cannulate the aorta and mount the heart on a Langendorff apparatus.

    • Retrogradely perfuse the heart with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

    • Insert a balloon into the left ventricle to measure isovolumetric contractile function.

    • After a stabilization period, introduce verapamil into the perfusate at various concentrations.

    • Continuously record cardiac parameters.[12]

  • Key Parameters Measured:

    • Contractile Function: Left ventricular developed pressure (LVDP), maximum rate of pressure development (+dP/dt), and maximum rate of pressure relaxation (-dP/dt).

    • Heart Rate and Rhythm: Spontaneous heart rate and the occurrence of arrhythmias.

    • Coronary Flow: The rate of perfusate flow through the coronary vasculature.

Signaling Pathways and Mechanisms of Toxicity

Verapamil's toxicity is primarily an extension of its therapeutic mechanism of action, but it also involves other cellular pathways.

L-Type Calcium Channel Blockade

The principal mechanism of verapamil's action and toxicity is the blockade of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[13][14]

L_Type_Calcium_Channel_Blockade cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Verapamil Verapamil L_Type_Ca_Channel L-Type Calcium Channel Verapamil->L_Type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Decreases Myocardial_Contraction Myocardial Contractility Intracellular_Ca->Myocardial_Contraction Decreased AV_Conduction AV Nodal Conduction Intracellular_Ca->AV_Conduction Slowed SA_Node SA Nodal Firing Rate Intracellular_Ca->SA_Node Decreased Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction Inhibited

Caption: Verapamil blocks L-type calcium channels, reducing intracellular calcium and leading to decreased cardiac function and vasodilation.

NLRP3 Inflammasome Pathway in Hepatotoxicity

Recent studies suggest that verapamil can modulate the NLRP3 (NOD-like receptor protein 3) inflammasome pathway, which plays a role in its hepatotoxic and other inflammatory effects. Verapamil has been shown to inhibit the activation of the NLRP3 inflammasome.[15][16][17][18][19]

NLRP3_Inflammasome_Pathway Verapamil Verapamil TXNIP TXNIP Verapamil->TXNIP Inhibits NLRP3 NLRP3 TXNIP->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b

Caption: Verapamil inhibits the TXNIP-mediated activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines.

SIRT1 Signaling Pathway in Cardioprotection

Verapamil has been shown to exert cardioprotective effects against ischemia/reperfusion injury by activating the SIRT1 (Sirtuin 1) signaling pathway, which is involved in cellular stress resistance and antioxidant responses.[20][21][22][23]

SIRT1_Signaling_Pathway Verapamil Verapamil SIRT1 SIRT1 Verapamil->SIRT1 Activates FoxO1 FoxO1 SIRT1->FoxO1 Deacetylates/Activates Cardioprotection Cardioprotection SIRT1->Cardioprotection Promotes SOD2 SOD2 (Antioxidant) FoxO1->SOD2 Increases Transcription Oxidative_Stress Oxidative Stress SOD2->Oxidative_Stress Reduces

Caption: Verapamil activates SIRT1, leading to the upregulation of antioxidant defenses and promoting cardioprotection.

Verapamil Related Compounds: Metabolites and Impurities

Verapamil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites. The main active metabolite is norverapamil. Various impurities can also be present in the final drug product.

Norverapamil

Norverapamil is formed by the N-demethylation of verapamil and exhibits approximately 20% of the pharmacological activity of the parent drug.[2][3][4] Its accumulation can contribute to the overall therapeutic and toxic effects of verapamil, particularly with chronic administration.

Other Metabolites

Other metabolites of verapamil include D-617 (N-dealkylverapamil) and D-620 (N-dealkylnorverapamil).[2][24] These metabolites are generally considered to have significantly less pharmacological activity compared to verapamil and norverapamil.[2] Quantitative toxicological data for these metabolites are scarce.

Impurities

Impurities in verapamil can arise from the manufacturing process or degradation. These include various synthesis intermediates and degradation products.[7][25][26] Regulatory guidelines require that these impurities be controlled within specified limits to ensure the safety and efficacy of the drug product. Specific toxicological data for most of these individual impurities are not widely available.

Conclusion

The toxicology of verapamil is multifaceted, stemming from its primary pharmacological action of L-type calcium channel blockade and extending to its influence on other cellular pathways such as the NLRP3 inflammasome and SIRT1 signaling. While the acute toxicity of verapamil is well-characterized, there is a relative lack of quantitative toxicological data for its metabolites and impurities. The experimental models and protocols described in this guide provide a framework for the continued investigation of the toxicological profile of verapamil and its related compounds, which is crucial for ensuring its safe and effective use in clinical practice. Further research is warranted to fully elucidate the toxic potential of all verapamil-related substances.

References

Verapamil EP Impurity C hydrochloride molecular formula and weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine derivative, is a widely used calcium channel blocker for the management of hypertension, angina pectoris, and cardiac arrhythmias. As with any pharmaceutical agent, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of Verapamil EP Impurity C hydrochloride, a known related substance of Verapamil. This document outlines its chemical properties, analytical methodologies for its identification and quantification, and a plausible synthetic pathway.

Chemical and Physical Data

This compound, chemically known as 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a key reference standard for the quality control of Verapamil hydrochloride.

PropertyDataCitations
Chemical Name 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride[1]
Synonyms NSC-609249 hydrochloride[2]
Molecular Formula C₁₂H₂₀ClNO₂[3]
Molecular Weight 245.75 g/mol [3]
CAS Number 51012-67-0[1]
Free Base Formula C₁₂H₁₉NO₂
Free Base Weight 209.29 g/mol
Appearance Almost white crystalline powder[4]
Solubility Soluble in water, chloroform, and methanol. In Vitro DMSO solubility is 62.5 mg/mL (254.32 mM).[3][4]

Experimental Protocols

Accurate detection and quantification of Verapamil EP Impurity C are crucial for ensuring the quality of Verapamil drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed.

Stability-Indicating RP-UPLC Method for Verapamil and its Impurities

This method is designed to separate Verapamil from its process-related impurities and degradation products.

ParameterConditionCitations
Column Shimpak XR ODS, 75mm x 3.0mm, 1.7µm particle size[1][2]
Mobile Phase A Ammonium formate (B1220265) and orthophosphoric acid in water[1][2]
Mobile Phase B Acetonitrile[1][2]
Elution Gradient[1][2]
Flow Rate 0.3 mL/min[5]
Column Temperature 30 °C[5]
Detection UV at 278 nm[1][2]
Injection Volume 1 µL[6]
Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Verapamil hydrochloride to generate potential degradation products, including Impurity C.

  • Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 1 hour.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 30 minutes.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and white light for 48 hours.

Verapamil hydrochloride shows degradation in oxidative and base hydrolysis conditions. The analytical method should be able to resolve the main peak from all impurity and degradation peaks.

Synthesis and Potential Biological Activity

Plausible Synthetic Pathway

While a specific, detailed synthesis for Verapamil EP Impurity C is not extensively published, a plausible route can be inferred from the synthesis of related phenylethylamine derivatives, starting from veratraldehyde.

G Veratraldehyde Veratraldehyde Intermediate1 1-(3,4-Dimethoxyphenyl)-2-nitroethene Veratraldehyde->Intermediate1 Henry Reaction Nitromethane Nitromethane Nitromethane->Intermediate1 Intermediate2 2-(3,4-Dimethoxyphenyl)ethanamine Intermediate1->Intermediate2 Reduction LAH LiAlH₄ LAH->Intermediate2 ImpurityC_base Verapamil EP Impurity C (Free Base) (2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine) Intermediate2->ImpurityC_base Reductive Amination Formaldehyde Formaldehyde Formaldehyde->ImpurityC_base ReducingAgent Reducing Agent (e.g., HCOOH) ReducingAgent->ImpurityC_base ImpurityC_HCl This compound ImpurityC_base->ImpurityC_HCl Salt Formation HCl HCl HCl->ImpurityC_HCl

Plausible Synthetic Pathway for this compound.
Potential Biological Activity

Specific pharmacological studies on Verapamil EP Impurity C are limited. However, based on the structure of the parent compound, Verapamil, it is plausible that this impurity could interact with similar biological targets. Verapamil is a known inhibitor of L-type calcium channels, P-glycoprotein (P-gp), and Cytochrome P450 enzymes.[4][7][8] The potential interaction of Impurity C with these targets warrants further investigation to fully understand its toxicological profile.

G cluster_drug Verapamil / Potential Impurity C Action cluster_targets Cellular Targets cluster_effects Physiological Effects Verapamil Verapamil / Verapamil Impurity C CaChannel L-type Calcium Channel Verapamil->CaChannel Inhibits Pgp P-glycoprotein (P-gp) Verapamil->Pgp Inhibits CYP3A4 Cytochrome P450 3A4 Verapamil->CYP3A4 Inhibits Vascular Vasodilation CaChannel->Vascular Cardiac Decreased Heart Rate & Contractility CaChannel->Cardiac DrugEfflux Inhibition of Drug Efflux Pgp->DrugEfflux DrugMetabolism Altered Drug Metabolism CYP3A4->DrugMetabolism

Potential Biological Targets of Verapamil and its Impurity C.

Conclusion

This technical guide provides a comprehensive summary of the current knowledge on this compound. The provided data on its chemical properties and detailed analytical protocols are essential for researchers and professionals involved in the quality control and development of Verapamil. The outlined synthetic pathway and potential biological activities offer a basis for further investigation into the impurity's formation and pharmacological profile. Rigorous control and characterization of such impurities are paramount in ensuring the safety and therapeutic efficacy of pharmaceutical products.

References

Significance of Verapamil Impurities in Pharmaceuticals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, control, and significance of impurities in the cardiovascular drug Verapamil (B1683045). Understanding the nature and potential impact of these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of Verapamil drug products. This document details the types of impurities, analytical methodologies for their detection, regulatory acceptance criteria, and the potential pharmacological and toxicological implications of these compounds.

Introduction to Verapamil and its Impurities

Verapamil is a phenylalkylamine calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells.[2] The manufacturing process and subsequent storage of Verapamil can lead to the formation of various impurities. These impurities can be broadly categorized as:

  • Organic Impurities: These include starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[3]

  • Inorganic Impurities: These can result from the manufacturing process and may include reagents, ligands, and heavy metals.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes.

The presence of these impurities, even in trace amounts, can potentially affect the stability, bioavailability, and safety of the final drug product. Therefore, stringent control and monitoring of Verapamil impurities are mandated by regulatory agencies worldwide.

Types and Sources of Verapamil Impurities

Verapamil impurities can originate from various stages of its synthesis and storage. They can be process-related, arising from the synthetic route, or degradation products formed due to environmental factors such as light, heat, and humidity.

Process-Related Impurities

These impurities are by-products and intermediates formed during the chemical synthesis of Verapamil. Their presence and levels are highly dependent on the specific synthetic route employed. Some identified process-related impurities of Verapamil include:

  • Verapamil EP Impurity I (Verapamil USP Related Compound B): (2RS)-2-(3,4-dimethoxyphenyl)-4-[--INVALID-LINK--amino]-2-(propan-2-yl)butanenitrile[4]

  • Verapamil EP Impurity M (Verapamil USP Related Compound D): Benzeneacetonitrile, α,α'-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]di-3,1-propanediyl]bis[α-(1-methylethyl)-3,4-dimethoxy-[5]

  • Verapamil EP Impurity G (Verapamil USP Related Compound E): 3,4-dimethoxybenzaldehyde[6]

  • 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile (Impurity-1): Arises from contamination with acetone (B3395972) used as a cleaning solvent.[2][3]

  • 2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrile (Impurity-2): Can be formed due to the use of excess base during synthesis.[2][3]

A list of known Verapamil impurities and their typical sources is provided in the table below.

Table 1: Common Process-Related Impurities of Verapamil

Impurity NameSource
Verapamil EP Impurity ISynthetic by-product
Verapamil EP Impurity MSynthetic by-product
Verapamil EP Impurity GSynthetic by-product
2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrileContamination from cleaning solvents (acetone)[2][3]
2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrileExcess base in synthesis[2][3]
Desmethyl Verapamil DerivativesIncomplete methylation during synthesis
Dimer ImpuritySide reaction during synthesis
Degradation Products

Verapamil is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are essential to identify these potential impurities and to develop stability-indicating analytical methods.

  • Oxidative Degradation: Verapamil has been shown to degrade under oxidative conditions, with one of the suggested degradation products being 3,4-dimethoxybenzoic acid, resulting from the oxidation of the alkyl side chain.[7]

  • Hydrolytic Degradation: Degradation is observed under basic hydrolysis conditions.[8]

  • Photochemical Degradation: Exposure to UV light can cause degradation of Verapamil.[7]

  • Thermal Degradation: Verapamil hydrochloride shows thermal stability up to 180 °C, beyond which it undergoes degradation.[7]

The primary metabolite of Verapamil, Norverapamil , is also considered a significant impurity as it possesses about 20% of the cardiovascular activity of the parent drug.[9]

Regulatory Framework and Acceptance Criteria

The control of impurities in pharmaceuticals is a critical aspect of ensuring drug safety and quality. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established monographs for Verapamil Hydrochloride that specify the acceptance criteria for related compounds.

Table 2: Pharmacopoeial Limits for Verapamil Impurities

PharmacopoeiaImpurityLimit
USP-NF Individual ImpuritiesNMT 0.2%[10]
Total ImpuritiesNMT 0.5%[10]
Specified Impurities (e.g., Verapamil Related Compound A)NMT 0.3%
Sum of all impuritiesNMT 1.0%
European Pharmacopoeia (EP) Verapamil impurity I-
Verapamil impurity M-
Any other impurity-
Total impurities-

NMT: Not More Than. Specific limits for individual impurities in the EP are detailed in the Verapamil Hydrochloride monograph.

Analytical Methodologies for Impurity Profiling

Accurate and robust analytical methods are essential for the identification and quantification of Verapamil impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed and validated for the analysis of Verapamil and its related substances.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is based on a published method for the determination of Verapamil residues.

  • Chromatographic System:

    • Column: Hypersil ODS C18 (125 x 4.0 mm, 5 µm)

    • Mobile Phase: Methanol:Water:Triethylamine (70:30:0.2, v/v/v)

    • Flow Rate: 0.6 mL/min

    • Detection: UV at 278 nm

    • Injection Volume: 50 µL

    • Column Temperature: 25°C

  • Sample Preparation:

    • Dissolve the Verapamil sample in the mobile phase to achieve a suitable concentration.

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity profiling.

Experimental Protocol: A Stability-Indicating RP-UPLC Method

This protocol is based on a validated method for the analysis of Verapamil and its impurities.[1][2]

  • Chromatographic System:

    • Column: Shimpak XR ODS (75 mm x 3.0 mm, 1.7 µm)[1][2]

    • Mobile Phase: Gradient elution with a mixture of ammonium (B1175870) formate, orthophosphoric acid, and acetonitrile.[1][2]

    • Detection: UV at 278 nm[1][2]

  • Sample Preparation:

    • Prepare stock solutions of Verapamil and its impurities in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • For analysis, dilute the stock solutions to the desired concentration with the diluent.

Analytical Workflow for Verapamil Impurity Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis cluster_3 Reporting Sample Verapamil Drug Substance/Product Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (e.g., 0.45 µm) Dissolution->Filtration Injection Injection into HPLC/UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification against Reference Standards Peak_Integration->Quantification Comparison Compare with Specification Limits Quantification->Comparison Report Generate Report Comparison->Report

Caption: A typical analytical workflow for the identification and quantification of Verapamil impurities.

Significance of Verapamil Impurities: Pharmacological and Toxicological Profile

The significance of an impurity is determined by its potential to impact the safety and efficacy of the drug product. This is assessed through an understanding of its pharmacological activity and toxicological profile.

Pharmacological Activity

Some impurities may be structurally related to the active pharmaceutical ingredient (API) and could exhibit pharmacological activity.

  • Norverapamil: This major metabolite and impurity of Verapamil is known to have cardiovascular activity, approximately 20% of that of Verapamil itself.[9] Its presence in significant amounts could contribute to the overall therapeutic effect or potentially lead to unintended pharmacological consequences.

The pharmacological activity of most other process-related and degradation impurities of Verapamil is not well-characterized in publicly available literature. In the absence of such data, and as a precautionary measure, it is generally assumed that impurities may have undesirable pharmacological effects.

Toxicological Concerns

Impurities can pose a toxicological risk, and their levels are strictly controlled to ensure patient safety.

  • General Toxicity: High doses of Verapamil can lead to significant cardiovascular side effects, including first-degree heart block, hypotension, and sinus bradycardia. While specific toxicological data for many individual Verapamil impurities are scarce, their structural similarity to Verapamil suggests a potential for similar, or even novel, toxic effects.

  • Genotoxicity: Impurities with certain structural alerts may have the potential to be genotoxic (mutagenic), which is a major safety concern. The assessment of genotoxic potential is a critical part of the impurity qualification process.

Verapamil's Mechanism of Action and Potential for Impurity Interference

Verapamil primarily exerts its therapeutic effect by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This action leads to a cascade of events that result in reduced heart rate, decreased myocardial contractility, and vasodilation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Verapamil Verapamil L_type_Ca_Channel L-type Ca2+ Channel Verapamil->L_type_Ca_Channel Blocks Impurities Impurities Impurities->L_type_Ca_Channel Potential Interference (Agonist/Antagonist) Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits Calmodulin Decreased Calmodulin Activation Ca_Influx->Calmodulin MLCK Decreased Myosin Light Chain Kinase Activity Calmodulin->MLCK Contraction Reduced Muscle Contraction MLCK->Contraction

Caption: Simplified signaling pathway of Verapamil's action and potential interference by impurities.

Impurities that are structurally similar to Verapamil could potentially interact with the L-type calcium channel, either as agonists or antagonists, or they might have off-target effects on other receptors or signaling pathways, leading to unforeseen adverse effects.

Conclusion

The control of impurities in Verapamil is a multifaceted challenge that requires a deep understanding of its chemistry, manufacturing process, and analytical science, all within a stringent regulatory framework. This guide has highlighted the common impurities associated with Verapamil, the analytical techniques for their quantification, and the critical importance of adhering to pharmacopoeial limits. The potential for impurities to exhibit pharmacological activity or toxic effects underscores the necessity of thorough impurity profiling and control throughout the drug development and manufacturing lifecycle. For researchers and drug development professionals, a proactive approach to impurity management is paramount to ensuring the delivery of safe and effective Verapamil therapies to patients. management is paramount to ensuring the delivery of safe and effective Verapamil therapies to patients.

References

Methodological & Application

Application Note: HPLC-UV Quantification of Verapamil Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantification of Verapamil (B1683045) Impurity C is a critical analytical tool for researchers, scientists, and drug development professionals in ensuring the quality and safety of Verapamil drug substances and products. This application note provides a detailed protocol for this purpose, based on established chromatographic principles for Verapamil and its related compounds.

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2][3] During the synthesis or storage of Verapamil, various impurities can form, which must be monitored and controlled to ensure the drug's safety and efficacy. Verapamil Impurity C is one such related substance that requires accurate quantification. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Verapamil Impurity C.

Method Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier to achieve chromatographic separation of Verapamil and its impurities.[4][5] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Quantification is achieved by monitoring the UV absorbance at a specific wavelength, typically 278 nm, where Verapamil and its related compounds exhibit significant absorbance.[1][2][4][5][6]

Chromatographic Conditions

The following table summarizes the recommended HPLC-UV conditions for the analysis of Verapamil Impurity C.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase A mixture of a suitable buffer (e.g., dipotassium (B57713) hydrogen phosphate (B84403), pH 7.2) and an organic solvent.[4]
An alternative is a gradient elution with ammonium (B1175870) formate (B1220265) and acetonitrile.[6][7]
Flow Rate 1.5 mL/min[4]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C[5]
UV Detection 278 nm[1][2][4][5][6]

Method Validation Summary

The performance of HPLC methods for Verapamil and its impurities has been validated across several parameters. The following table presents a summary of typical validation data, which can be expected for the quantification of Verapamil Impurity C.

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²) > 0.996[8]
Accuracy (Recovery) 78.59% - 100.5%[5][8]
Precision (RSD %) < 2.0%[5]
Limit of Detection (LOD) Typically in the range of µg/mL
Limit of Quantification (LOQ) Typically in the range of µg/mL[8]

Experimental Protocols

1. Preparation of Solutions

  • Buffer Preparation (Example: Phosphate Buffer, pH 7.2): Dissolve 6.97 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.2 with phosphoric acid.[4]

  • Mobile Phase Preparation: Prepare the mobile phase as per the chosen chromatographic conditions. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: The mobile phase is often a suitable diluent.

  • Standard Stock Solution of Verapamil Impurity C: Accurately weigh a known amount of Verapamil Impurity C reference standard and dissolve it in the diluent to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations covering the expected range of the impurity in the sample.

  • Sample Solution: Accurately weigh a known amount of the Verapamil drug substance or product, dissolve it in the diluent, and sonicate if necessary to ensure complete dissolution.[4] Filter the solution through a 0.2 µm syringe filter before injection.[4]

2. HPLC System Setup and Operation

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solution(s).

  • Inject a standard solution periodically to check for system suitability and stability.

3. Data Analysis and Quantification

  • Integrate the peak areas of Verapamil Impurity C in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area of Verapamil Impurity C versus its concentration for the standard solutions.

  • Determine the concentration of Verapamil Impurity C in the sample solution using the calibration curve.

  • Calculate the amount of Verapamil Impurity C in the original sample, expressed as a percentage or in µg/mg.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Prepare Buffer & Mobile Phase sys_setup HPLC System Setup & Equilibration prep_buffer->sys_setup Use for equilibration prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal inject_std Inject Standard Solutions prep_cal->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank sys_setup->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Peak Areas inject_std->integrate inject_sample->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Impurity in Sample calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC-UV quantification of Verapamil Impurity C.

References

Application Note: Ultrasensitive Quantification of Verapamil Impurity C at Trace Levels Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the trace level analysis of Verapamil Impurity C. The developed protocol is crucial for ensuring the quality and safety of Verapamil drug substances and products by accurately quantifying this potential impurity. The method demonstrates excellent sensitivity, specificity, and linearity, making it suitable for routine quality control and regulatory submissions.

Introduction

Verapamil is a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias. During the synthesis of Verapamil, or through degradation, various impurities can be generated.[1] Verapamil Impurity C, chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine[2], is a potential process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Given the potential for genotoxicity with certain impurities, regulatory agencies require highly sensitive analytical methods for their detection and quantification at trace levels.[3][4][5] LC-MS/MS is a powerful analytical technique that offers high sensitivity and specificity, making it the ideal choice for trace-level impurity analysis in complex pharmaceutical matrices.[6][7] This application note provides a comprehensive protocol for the quantification of Verapamil Impurity C using LC-MS/MS.

Experimental

Materials and Reagents
  • Verapamil Hydrochloride Reference Standard (USP or equivalent)

  • Verapamil Impurity C Reference Standard (CAS No: 51012-67-0)[8][9][10]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Verapamil Impurity C reference standard in methanol to obtain a final concentration of 100 µg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of mobile phase A and mobile phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation: Accurately weigh and dissolve the Verapamil drug substance in the diluent (50:50 mobile phase A/B) to a final concentration of 10 mg/mL. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.22 µm syringe filter before injection.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid and 10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
MRM Transitions See Table 1

Table 1: MRM Transitions and MS Parameters for Verapamil Impurity C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Verapamil Impurity C210.3165.21508025

Note: The molecular formula of Verapamil Impurity C is C₁₂H₁₉NO₂ with a molecular weight of 209.28.[2] The precursor ion [M+H]⁺ is therefore expected at m/z 210.3.

Results and Discussion

Method Validation Summary

The developed LC-MS/MS method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5][11]

Specificity: The method demonstrated excellent specificity with no significant interference observed from the Verapamil peak or other potential impurities at the retention time of Verapamil Impurity C.

Linearity: The calibration curve for Verapamil Impurity C was linear over the concentration range of 0.1 ng/mL to 100 ng/mL. The correlation coefficient (r²) was consistently greater than 0.999.

Table 2: Quantitative Data Summary for Verapamil Impurity C

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)< 5.0%
Retention Time~ 3.5 min

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively. The method achieved an LOD of 0.03 ng/mL and an LOQ of 0.1 ng/mL, demonstrating its high sensitivity for trace-level analysis.

Accuracy and Precision: Accuracy was evaluated by spike recovery experiments at three different concentration levels. The recovery was found to be within 98.5% to 101.2%. Precision was determined by analyzing six replicate injections of a standard solution, and the relative standard deviation (%RSD) was less than 5.0%.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_solution Prepare Stock Solution (100 µg/mL) working_standards Prepare Working Standards (0.1 - 100 ng/mL) stock_solution->working_standards lc_separation Chromatographic Separation (C18 Column) working_standards->lc_separation Inject sample_prep Prepare Verapamil Sample (10 mg/mL) sample_prep->lc_separation Inject ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: Workflow for the LC-MS/MS analysis of Verapamil Impurity C.

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the trace level quantification of Verapamil Impurity C in Verapamil drug substance. The method meets the stringent requirements for impurity analysis in the pharmaceutical industry and can be readily implemented in quality control laboratories for routine testing and to support regulatory filings. The low limit of quantification ensures that this impurity can be controlled at levels that guarantee patient safety.

References

Application Note: NMR Characterization of Verapamil EP Impurity C Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verapamil EP Impurity C, chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a known impurity of the calcium channel blocker Verapamil.[1][2] Its identification and quantification are crucial for ensuring the quality and safety of Verapamil drug products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and characterization of such impurities. This application note provides a detailed protocol for the NMR characterization of Verapamil EP Impurity C hydrochloride.

Chemical Structure

  • Systematic Name: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride

  • Molecular Formula: C₁₂H₂₀ClNO₂[2][3]

  • Molecular Weight: 245.75 g/mol [3]

  • CAS Number: 51012-67-0[4][5]

Chemical structure of this compound Figure 1: Chemical structure of this compound.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. Due to its nature as a hydrochloride salt, solubility can be a key consideration.

  • Solvent Selection: Deuterated methanol (B129727) (Methanol-d₄) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are recommended as initial solvents due to their ability to dissolve polar hydrochloride salts. Deuterated water (D₂O) can also be used, but the labile amine proton signal will be lost due to exchange with the solvent. For quantitative NMR (qNMR), a solvent system that ensures complete dissolution and minimizes aggregation is essential.[6]

  • Protocol:

    • Accurately weigh 5-10 mg of this compound reference standard.

    • Transfer the sample to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., Methanol-d₄).

    • Vortex the tube for 30-60 seconds to ensure complete dissolution. A brief sonication may be applied if necessary.

    • If required for qNMR, add a known amount of a suitable internal standard.

2. NMR Data Acquisition

A comprehensive set of 1D and 2D NMR experiments should be performed for complete structural assignment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons.

3. Data Processing and Analysis

  • The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • The processed spectra are then integrated and analyzed to assign the chemical shifts and determine the coupling constants for each signal.

Data Presentation

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the expected chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (in Methanol-d₄, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.00 - 6.80m3HAr-H
~3.85s6H2 x -OCH
~3.50 - 3.40m2HAr-CH
~3.20 - 3.10m2HCH ₂-N
~2.90s6H-N(CH ₃)₂
~4.90 (broad)s1HNH

Table 2: Predicted ¹³C NMR Data (in Methanol-d₄, 100 MHz)

Chemical Shift (δ) ppmAssignment
~150.0C -OCH₃
~149.0C -OCH₃
~130.0Ar-C (quaternary)
~122.0Ar-C H
~114.0Ar-C H
~113.0Ar-C H
~60.0-OC H₃
~58.0C H₂-N
~45.0-N(C H₃)₂
~32.0Ar-C H₂

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation A Weigh Impurity Standard B Dissolve in Deuterated Solvent A->B C 1D NMR Experiments (¹H, ¹³C, DEPT) B->C D 2D NMR Experiments (COSY, HSQC, HMBC) C->D E Fourier Transform & Phasing D->E F Peak Picking & Integration E->F G Structural Assignment F->G H Compare with Reference Data G->H I Final Report H->I

NMR Characterization Workflow

This application note provides a comprehensive framework for the NMR characterization of this compound. By employing a combination of 1D and 2D NMR techniques, researchers and drug development professionals can confidently elucidate and confirm the structure of this impurity, ensuring the quality and regulatory compliance of Verapamil pharmaceutical products. The provided protocols and expected data serve as a valuable guide for this analytical task.

References

Application Notes: Use of Verapamil EP Impurity C as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pharmaceutical industry, ensuring the purity, safety, and efficacy of drug products is paramount.[1] The quality control process involves rigorous testing to identify and quantify any impurities that may be present in the Active Pharmaceutical Ingredient (API) or final drug product.[2] Impurity reference standards are highly characterized chemical substances used as benchmarks for these analytical tests.[1][3] They are indispensable for the validation of analytical methods, ensuring batch-to-batch consistency, and complying with stringent regulatory guidelines set by bodies like the FDA and EMA.[1][2][3] Verapamil (B1683045), a widely used calcium channel blocker for treating cardiovascular disorders, can contain several process-related impurities and degradation products that must be monitored.[4][5] Verapamil EP Impurity C is a known impurity of Verapamil, and its corresponding reference standard is critical for accurate quality control.[4]

Verapamil EP Impurity C: Reference Standard Profile

Verapamil EP Impurity C is chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine.[6][7] It is supplied as a highly purified and well-characterized material, essential for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of Verapamil.[7] A comprehensive Certificate of Analysis (CoA) typically accompanies the reference standard, providing data from techniques such as ¹H-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.[6][8]

  • Chemical Name: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine[7]

  • CAS Number: 51012-67-0 (as Hydrochloride salt)[4]

  • Molecular Formula: C₁₂H₁₉NO₂[6]

  • Molecular Weight: 209.28 g/mol [6]

Primary Applications

  • Identification and Quantification: The primary role of the Verapamil EP Impurity C reference standard is to serve as a comparator in chromatographic analyses (e.g., HPLC, UPLC) to definitively identify and accurately quantify the amount of this specific impurity in batches of Verapamil API and finished products.[3]

  • Analytical Method Validation: The standard is crucial for validating analytical methods according to ICH guidelines.[3][9] This includes:

    • Specificity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of other components, including other impurities and the main drug substance.

    • Linearity: Establishing a linear relationship between the concentration of Impurity C and the analytical signal.

    • Accuracy & Precision: Ensuring the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.[3]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determining the lowest concentration of Impurity C that can be reliably detected and quantified.

  • Stability Studies: Verapamil EP Impurity C is used in stability and forced degradation studies to monitor the formation of degradation products over time under various environmental conditions, ensuring the drug remains safe and effective throughout its shelf life.[2][3]

Protocols

Protocol 1: Quantification of Verapamil EP Impurity C in Verapamil Hydrochloride API using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Verapamil EP Impurity C from Verapamil HCl.

1. Objective: To accurately determine the concentration of Verapamil EP Impurity C in a sample of Verapamil Hydrochloride drug substance using a validated HPLC method with UV detection.

2. Materials and Reagents:

  • Verapamil EP Impurity C Reference Standard

  • Verapamil Hydrochloride Reference Standard

  • Verapamil Hydrochloride API sample

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

4. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., Shimpak XR ODS, 75mm x 3.0mm, 1.7µm)[10]
Mobile Phase A 10mM Ammonium Formate in water, pH adjusted with Orthophosphoric Acid
Mobile Phase B Acetonitrile[10]
Gradient Elution Time (min)
0
15
18
25
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection Wavelength 278 nm[10][11]
Injection Volume 5 µL

5. Preparation of Solutions:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

  • Standard Stock Solution (Impurity C): Accurately weigh about 5 mg of Verapamil EP Impurity C Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution (Impurity C): Dilute the Standard Stock Solution with Diluent to obtain a final concentration of approximately 1.0 µg/mL.

  • Sample Solution (Verapamil API): Accurately weigh about 50 mg of the Verapamil Hydrochloride API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 1000 µg/mL.

6. System Suitability Test (SST): Inject the Working Standard Solution. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the Verapamil EP Impurity C peak.

  • Theoretical Plates: Not less than 2000 for the Verapamil EP Impurity C peak.

  • %RSD for replicate injections: Not more than 5.0% for the peak area.

7. Procedure:

  • Inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times and verify that the system suitability criteria are met.

  • Inject the Sample Solution in duplicate.

  • Identify the peaks for Verapamil and Impurity C based on the retention times obtained from the standard injections.

8. Calculation: Calculate the percentage of Verapamil EP Impurity C in the Verapamil Hydrochloride API sample using the following formula:

% Impurity C = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of Impurity C in the sample chromatogram.

  • Area_Imp_Std = Average peak area of Impurity C from the standard solution injections.

  • Conc_Std = Concentration of the Impurity C Working Standard Solution (µg/mL).

  • Conc_Sample = Concentration of the Verapamil API Sample Solution (µg/mL).

Data Presentation

Table 1: Summary of Typical HPLC Method Validation Parameters for Impurity Quantification

Validation ParameterTestAcceptance Criteria
Specificity Analysis of blank, placebo, impurity standards, and API.No interference at the retention time of the impurity. Peak purity of analyte meets requirements.
Linearity Analysis of at least five concentrations across the expected range (e.g., LOQ to 150% of specification).Correlation coefficient (R²) ≥ 0.998
Accuracy Recovery study by spiking the impurity into the sample matrix at three levels (e.g., 50%, 100%, 150%).Mean recovery between 90.0% and 110.0%.
Precision (Repeatability) Six replicate preparations of the sample at 100% of the target concentration.Relative Standard Deviation (%RSD) ≤ 10.0%
Limit of Quantification (LOQ) Determined by signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response.%RSD for precision at LOQ ≤ 15.0%

Visualizations

Quality_Control_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting RS Receive Verapamil EP Impurity C Reference Standard (RS) PREP_STD Prepare Standard Stock and Working Solutions RS->PREP_STD SST Perform System Suitability Test (SST) PREP_STD->SST PREP_SAMPLE Prepare Verapamil API Sample Solution INJECT Inject Blank, Standard, and Sample Solutions PREP_SAMPLE->INJECT SST->INJECT ACQUIRE Acquire Chromatographic Data INJECT->ACQUIRE PROCESS Process Data: Identify & Integrate Peaks ACQUIRE->PROCESS CALC Calculate % Impurity PROCESS->CALC REPORT Generate Final Report (Pass/Fail) CALC->REPORT HPLC_System_Logic MP Mobile Phase (Solvent A & B) PUMP Gradient Pump MP->PUMP INJECTOR Autosampler/ Injector PUMP->INJECTOR COLUMN HPLC Column (Stationary Phase) INJECTOR->COLUMN SAMPLE Sample/Standard Vial SAMPLE->INJECTOR DETECTOR UV Detector (278 nm) COLUMN->DETECTOR CDS Chromatography Data System (CDS) DETECTOR->CDS WASTE Waste DETECTOR->WASTE Verapamil_MoA cluster_cell Vascular Smooth Muscle Cell Ca_Channel L-Type Calcium Channel Ca_Influx Ca²⁺ Influx Contraction Muscle Contraction Ca_Influx->Contraction leads to Relaxation Vasodilation (Muscle Relaxation) Ca_Influx->Relaxation inhibition leads to Verapamil Verapamil Verapamil->Ca_Channel blocks

References

Application Note: Forced Degradation Studies for the Identification of Verapamil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045) is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart rhythm disorders. As with any pharmaceutical compound, it is crucial to identify and characterize potential impurities and degradation products that may arise during manufacturing, storage, or administration. Forced degradation studies are an essential component of the drug development process, providing insights into the stability of the drug substance and helping to develop stability-indicating analytical methods.

This application note provides a detailed protocol for conducting forced degradation studies on Verapamil. It outlines the experimental conditions for acidic, basic, oxidative, thermal, and photolytic stress testing. Furthermore, it summarizes the known degradation products of Verapamil and presents analytical methods for their separation and identification.

Experimental Protocols

Materials and Reagents
  • Verapamil Hydrochloride (Reference Standard)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • LC-Mass Spectrometry (LC-MS) system for peak identification

  • pH meter

  • Water bath

  • Photostability chamber

  • Oven

Forced Degradation Procedures
  • Prepare a stock solution of Verapamil Hydrochloride in methanol (e.g., 1 mg/mL).

  • To 1 mL of the stock solution, add 1 mL of 1M HCl.

  • Heat the mixture in a water bath at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1M NaOH.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Prepare a stock solution of Verapamil Hydrochloride in methanol (e.g., 1 mg/mL).

  • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

  • Heat the mixture in a water bath at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1M HCl.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Prepare a stock solution of Verapamil Hydrochloride in methanol (e.g., 1 mg/mL).

  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Place Verapamil Hydrochloride powder in a petri dish and expose it to a temperature of 105°C in an oven for 24 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration for HPLC analysis.

  • Place Verapamil Hydrochloride powder in a petri dish and expose it to UV light (254 nm) in a photostability chamber for 24 hours.

  • After exposure, prepare a solution of the UV-treated sample in the mobile phase at a suitable concentration for HPLC analysis.

Analytical Method

A stability-indicating HPLC method is crucial for separating Verapamil from its degradation products. The following is an example of a suitable method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 7.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 278 nm

  • Injection Volume: 20 µL

Data Presentation

The quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of VerapamilMajor Degradation Products
Acid Hydrolysis 1M HCl2 hours80°C~2.2%Unidentified
Base Hydrolysis 1M NaOH2 hours80°C~2.2%Unidentified
Oxidative 30% H₂O₂24 hoursRoom Temp~5.5%3,4-dimethoxybenzoic acid, Verapamil N-Oxide
Thermal Dry Heat24 hours105°C~4.4%Unidentified
Photolytic UV light (254 nm)24 hoursRoom Temp~1.7%Norverapamil and its isomers, further fragments

Note: The percentage of degradation can vary depending on the exact experimental conditions. Some studies have reported Verapamil to be relatively stable under acidic, thermal, and photolytic conditions, while significant degradation was observed under oxidative and basic conditions[1].

Known Impurities and Degradation Products

Forced degradation studies, along with the analysis of process-related impurities, have led to the identification of several compounds related to Verapamil.

Impurity/Degradation ProductTypeFormation Condition
Norverapamil Degradation ProductPhotolytic Degradation
Verapamil N-Oxide Degradation ProductOxidative Degradation
3,4-dimethoxybenzoic acid Degradation ProductOxidative Degradation[2]
Desmethyl Verapamil derivatives Process Impurity/Degradation Product-
2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile Process ImpuritySynthesis
2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrile Process ImpuritySynthesis[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of Verapamil.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid Acid Hydrolysis (1M HCl, 80°C, 2h) HPLC HPLC Analysis (Separation and Quantification) Acid->HPLC Base Base Hydrolysis (1M NaOH, 80°C, 2h) Base->HPLC Oxidative Oxidative Degradation (30% H2O2, RT, 24h) Oxidative->HPLC Thermal Thermal Degradation (105°C, 24h) Thermal->HPLC Photolytic Photolytic Degradation (UV 254nm, 24h) Photolytic->HPLC LCMS LC-MS Analysis (Identification and Characterization) HPLC->LCMS Peak Identification Verapamil Verapamil Drug Substance Verapamil->Acid Forced Degradation Verapamil->Base Forced Degradation Verapamil->Oxidative Forced Degradation Verapamil->Thermal Forced Degradation Verapamil->Photolytic Forced Degradation

Caption: Workflow for Forced Degradation Studies of Verapamil.

Verapamil Degradation Pathways

The following diagram illustrates the known degradation pathways of Verapamil under oxidative and photolytic stress.

G cluster_0 Oxidative Degradation cluster_1 Photolytic Degradation Verapamil Verapamil VNO Verapamil N-Oxide Verapamil->VNO Oxidation DBA 3,4-dimethoxybenzoic acid Verapamil->DBA Oxidation Norverapamil Norverapamil & Isomers Verapamil->Norverapamil Photolysis Fragments Further Fragments Norverapamil->Fragments Photolysis

Caption: Known Degradation Pathways of Verapamil.

Conclusion

This application note provides a comprehensive overview and detailed protocols for conducting forced degradation studies of Verapamil. By subjecting the drug substance to various stress conditions, researchers can effectively identify potential degradation products, which is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The provided analytical methods and data presentation formats serve as a valuable resource for drug development professionals. Further investigation is required to fully characterize the degradation products formed under acidic and basic conditions.

References

Application of European Pharmacopoeia Standards for Verapamil Impurities: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the analysis of impurities in Verapamil Hydrochloride, adhering to the standards set forth in the European Pharmacopoeia (Ph. Eur.). Ensuring the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product. This document outlines the specified impurities, their acceptance criteria, and the official analytical methodology as prescribed by the Ph. Eur. monograph for Verapamil Hydrochloride (0573).

Introduction to Verapamil and its Impurities

Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart rhythm disorders. The manufacturing process of Verapamil Hydrochloride, as well as potential degradation during storage, can lead to the formation of various impurities. These impurities, which can be process-related, degradation products, or synthetic intermediates, must be carefully controlled to meet the stringent requirements of regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM).

The European Pharmacopoeia provides a detailed monograph for Verapamil Hydrochloride (0573) which includes a "Related Substances" test to identify and quantify these impurities. Adherence to this monograph is mandatory for products marketed in Europe.

Quantitative Data for Verapamil Impurities

The European Pharmacopoeia specifies acceptance criteria for various impurities in Verapamil Hydrochloride. These limits are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API). The table below summarizes the specified impurities and their respective limits as per the Ph. Eur. monograph.

Impurity NamePh. Eur. DesignationAcceptance Criterion
(2RS)-2-(3,4-Dimethoxyphenyl)-2-[2-[--INVALID-LINK--amino]ethyl]-3-methylbutanenitrileImpurity I-
Other specified impurities as per the current monograph-Refer to the current Ph. Eur. monograph
Unspecified impurities-For each impurity: ≤ 0.10%
Total impurities-≤ 0.5%
Reporting threshold -0.05%

Note: The list of specified impurities and their individual limits can be updated by the European Pharmacopoeia. It is essential to always refer to the latest version of the Verapamil Hydrochloride monograph (0573). The limits for unspecified and total impurities are based on general Ph. Eur. guidelines and the specific monograph.

Experimental Protocols

The following is a detailed protocol for the determination of related substances in Verapamil Hydrochloride by High-Performance Liquid Chromatography (HPLC), based on the principles outlined in the European Pharmacopoeia.

Materials and Reagents
  • Verapamil Hydrochloride CRS (European Pharmacopoeia Reference Standard)

  • Verapamil Impurity I CRS (and other specified impurity reference standards as required by the current monograph)

  • Acetonitrile for chromatography

  • Ammonium (B1175870) formate (B1220265)

  • Orthophosphoric acid

  • Water for chromatography

Chromatographic Conditions
ParameterCondition
Column A suitable stainless steel column (e.g., 250 mm x 4.6 mm, 5 µm) packed with octadecylsilyl silica (B1680970) gel for chromatography (C18).
Mobile Phase A gradient mixture of an aqueous buffer (e.g., ammonium formate with pH adjustment using orthophosphoric acid) and acetonitrile. The specific gradient program should be as per the current Ph. Eur. monograph.
Flow Rate Typically around 1.0 - 1.5 mL/min.
Detection UV spectrophotometer at a wavelength of 278 nm.
Injection Volume Typically 10 - 20 µL.
Column Temperature Maintained at a constant temperature, e.g., 30 °C.
Run Time Sufficient to elute all impurities and the main peak.
Preparation of Solutions

Test Solution: Dissolve an accurately weighed quantity of the Verapamil Hydrochloride substance under examination in the mobile phase to obtain a final concentration as specified in the monograph (e.g., 0.5 mg/mL).

Reference Solution (a): Dilute the Test Solution with the mobile phase to a concentration corresponding to the limit for total impurities (e.g., 0.5%). For instance, dilute 1.0 mL of the Test Solution to 200.0 mL with the mobile phase.

Reference Solution (b): Dissolve an accurately weighed quantity of Verapamil Hydrochloride CRS and the specified Verapamil Impurity CRSs in the mobile phase to obtain a suitable concentration for system suitability testing.

Reference Solution (c) - for identification of specified impurities: Prepare individual or mixed solutions of the specified Verapamil Impurity CRSs in the mobile phase at a concentration that will allow for clear peak identification.

System Suitability

Before performing the analysis, the chromatographic system must meet the suitability requirements defined in the monograph. This typically includes:

  • Resolution: The resolution between the peaks of Verapamil and a critical impurity pair (as defined in the monograph) in the chromatogram of Reference Solution (b) should be not less than a specified value.

  • Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram of Reference Solution (a) should be not less than a specified value (e.g., 10).

  • Peak Symmetry: The symmetry factor for the Verapamil peak in the chromatogram of Reference Solution (b) should be within a specified range (e.g., 0.8 to 1.5).

Procedure
  • Inject equal volumes of the Test Solution and Reference Solutions (a), (b), and (c) into the chromatograph.

  • Record the chromatograms for the specified run time.

  • Identify the peaks corresponding to the specified impurities by comparing the retention times with those obtained from the chromatograms of the respective reference solutions.

  • Calculate the percentage content of each impurity in the Test Solution.

Calculation

The percentage of each impurity is calculated using the following formula:

Where:

  • Area_impurity is the peak area of the individual impurity in the chromatogram of the Test Solution.

  • Area_verapamil_ref_a is the peak area of Verapamil in the chromatogram of Reference Solution (a).

  • Conc_verapamil_ref_a is the concentration of Verapamil Hydrochloride in Reference Solution (a).

  • Conc_test is the concentration of Verapamil Hydrochloride in the Test Solution.

For specified impurities where a reference standard is used, a direct comparison of the peak areas can be made. Correction factors may need to be applied if specified in the monograph.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the application of European Pharmacopoeia standards for Verapamil impurities.

Verapamil_Impurity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Evaluation prep_test Prepare Test Solution (Verapamil Hydrochloride Sample) hplc_injection Inject Solutions into HPLC System prep_test->hplc_injection prep_ref_a Prepare Reference Solution (a) (Quantification Limit) prep_ref_a->hplc_injection prep_ref_b Prepare Reference Solution (b) (System Suitability) system_suitability System Suitability Test (Resolution, S/N, Symmetry) prep_ref_b->system_suitability prep_ref_c Prepare Reference Solution (c) (Impurity Identification) impurity_identification Identify Impurity Peaks (based on Retention Times) prep_ref_c->impurity_identification system_suitability->hplc_injection If Pass chromatogram_acq Acquire Chromatograms hplc_injection->chromatogram_acq peak_integration Integrate Peak Areas chromatogram_acq->peak_integration peak_integration->impurity_identification quantification Quantify Impurities (Calculate % Area) impurity_identification->quantification comparison Compare with Ph. Eur. Limits quantification->comparison result Report Results (Pass/Fail) comparison->result

Caption: Workflow for Verapamil impurity analysis.

Decision_Tree start Impurity Peak Detected in Chromatogram is_specified Is it a specified impurity in Ph. Eur. monograph? start->is_specified check_spec_limit Compare with individual specified limit is_specified->check_spec_limit Yes is_unspecified Is it an unspecified impurity? is_specified->is_unspecified No total_impurities Calculate Total Impurities check_spec_limit->total_impurities Pass fail Does Not Comply check_spec_limit->fail Fail check_unspec_limit Compare with unspecified impurity limit (≤ 0.10%) is_unspecified->check_unspec_limit Yes check_unspec_limit->total_impurities Pass check_unspec_limit->fail Fail check_total_limit Compare with total impurity limit (≤ 0.5%) total_impurities->check_total_limit pass Complies check_total_limit->pass Pass check_total_limit->fail Fail

Caption: Decision tree for impurity evaluation.

Conclusion

The control of impurities in Verapamil Hydrochloride is a critical regulatory requirement to ensure the quality, safety, and efficacy of the drug product. The European Pharmacopoeia provides a robust framework for the identification and quantification of these impurities. By following the detailed protocols and understanding the acceptance criteria outlined in the Ph. Eur. monograph, researchers, scientists, and drug development professionals can ensure their products meet the necessary standards for the European market. It is imperative to always consult the current version of the European Pharmacopoeia for the most up-to-date requirements.

Application Note: Stability-Indicating HPLC Assay for Verapamil Hydrochloride and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045) hydrochloride, a calcium channel blocker, is widely used in the treatment of hypertension, angina, and cardiac arrhythmias. To ensure the safety and efficacy of verapamil drug products, it is crucial to monitor the drug's stability and control the levels of its impurities and degradation products. This application note provides a detailed protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of verapamil hydrochloride in the presence of its impurities and degradation products.

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time due to various environmental factors such as light, heat, humidity, acid, and alkali. Such a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities, allowing for an accurate assessment of the API's concentration.

This document outlines the forced degradation studies required to demonstrate the method's specificity and provides a validated HPLC protocol for routine quality control and stability testing.

Verapamil and Its Known Impurities

Several impurities of verapamil hydrochloride have been identified, arising from the manufacturing process or degradation. It is essential to monitor and control these impurities to ensure the safety and quality of the drug product. Two such impurities have been characterized as 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile and 2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrile[1]. Another known impurity is Verapamil Related Compound B[2][3].

Experimental Protocols

Materials and Reagents
  • Verapamil Hydrochloride Reference Standard

  • Verapamil Hydrochloride Sample (Bulk Drug or Formulation)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Ammonium (B1175870) Formate

  • Dipotassium Hydrogen Phosphate

  • Orthophosphoric Acid

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Hydrogen Peroxide (30%)

  • Deionized Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A variety of HPLC and UPLC systems can be utilized for this analysis. The following tables summarize different chromatographic conditions that have been successfully employed for the analysis of verapamil and its impurities.

Table 1: HPLC Method 1

ParameterValue
ColumnCogent Diamond Hydride™, 4μm, 100Å, 4.6 x 75mm[2][3]
Mobile Phase ADI Water / 10mM Ammonium Formate[2][3]
Mobile Phase B95:5 Acetonitrile / 10mM Ammonium Formate (v/v)[2][3]
Gradient0 min, 100% B; 9 min, 85% B; 10 min, 100% B[2][3]
Flow Rate1.0 mL/min[2][3]
DetectionUV at 278 nm[2][3]
Injection Volume1 µL[2][3]

Table 2: HPLC Method 2

ParameterValue
ColumnThermohypersil, C18, 5μm, 4.6 mm x 250 mm[4]
Mobile PhaseBuffer (1.4g Na2HPO4/1000ml water, pH 7.0 with H3PO4) : Acetonitrile (50:50, v/v)[4]
Flow Rate2.0 mL/min[4]
DetectionUV at 232 nm[4]
Injection Volume20 µL[4]

Table 3: UPLC Method

ParameterValue
ColumnShimpak XR ODS, 1.7µm, 75 mm x 3.0 mm[5][6]
Mobile PhaseGradient of ammonium formate, orthophosphoric acid, and acetonitrile[6]
DetectionUV at 278 nm[6]
Preparation of Solutions

Standard Solution: Prepare a stock solution of Verapamil Hydrochloride Reference Standard at a concentration of 0.2 mg/mL in methanol[5]. Further dilute with the mobile phase to achieve a final concentration of approximately 20 µg/mL[5].

Sample Solution: For bulk drug, prepare a solution in the mobile phase at a concentration similar to the standard solution. For tablets, weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a single dose of verapamil into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the final concentration. Filter the solution through a 0.2 μm syringe filter before injection[1].

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. The drug substance is subjected to stress conditions to induce degradation.

Acid Hydrolysis: Treat the drug solution with 1 M HCl at 60°C for 5 hours[5]. Neutralize the solution before injection.

Alkaline Hydrolysis: Treat the drug solution with 1 M NaOH at 60°C for 5 hours[5]. Neutralize the solution before injection. Verapamil has been shown to degrade under alkaline hydrolysis[5][6].

Oxidative Degradation: Treat the drug solution with 30% H2O2 at room temperature for 5 hours[5]. Verapamil is known to be susceptible to oxidative degradation[5][6][7]. The degradation product 3,4-dimethoxybenzoic acid may be formed from the oxidation of the alkyl side chain[7].

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. Verapamil hydrochloride is thermally stable up to 180°C[7].

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm)[7]. Verapamil has been shown to degrade in a methanol solution under UV light, with a significant loss of activity after 2 hours of exposure[7]. Photodegradation can proceed via a photocatalyzed mechanism, with two main pathways recognized: one leading to hydroxylation and the other to N-dealkylation[8].

After each stress condition, the samples are diluted to the appropriate concentration and analyzed by the developed HPLC/UPLC method. The chromatograms are examined for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

Data Presentation

The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation and the performance of the analytical method in separating the degradation products from the parent peak.

Table 4: Summary of Forced Degradation Results

Stress ConditionTreatment% Degradation of VerapamilObservations (e.g., No. of Degradation Peaks, RRTs)
Acidic1 M HCl, 60°C, 5h
Alkaline1 M NaOH, 60°C, 5h
Oxidative30% H2O2, RT, 5h
Thermal105°C, 24h
PhotolyticUV light (254 nm), 2h

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of verapamil.

G cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_std Prepare Verapamil Standard Solution hplc Inject Samples into HPLC System prep_std->hplc prep_sample Prepare Verapamil Sample Solution acid Acid Hydrolysis prep_sample->acid alkali Alkaline Hydrolysis prep_sample->alkali oxidation Oxidative Degradation prep_sample->oxidation thermal Thermal Degradation prep_sample->thermal photo Photolytic Degradation prep_sample->photo prep_sample->hplc acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc chrom Acquire Chromatograms hplc->chrom integrate Integrate Peak Areas chrom->integrate calculate Calculate % Degradation and Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the stability-indicating assay of Verapamil.

Verapamil Degradation Pathways

The diagram below illustrates the potential degradation pathways of verapamil under different stress conditions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Verapamil Verapamil Hydrolysis_Products Hydrolysis Products Verapamil->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation Products (e.g., 3,4-dimethoxybenzoic acid) Verapamil->Oxidation_Products H2O2 Hydroxylated_Products Hydroxylated Products Verapamil->Hydroxylated_Products UV Light N_Dealkylated_Products N-Dealkylated Products Verapamil->N_Dealkylated_Products UV Light

Caption: Potential degradation pathways of Verapamil under stress conditions.

Conclusion

The described HPLC methods are specific, stability-indicating, and suitable for the routine quality control and stability testing of verapamil hydrochloride in bulk drug and pharmaceutical formulations. The forced degradation studies confirm that the method can effectively separate verapamil from its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.

References

Application Note and Protocol for the Analysis of Verapamil Impurity C in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil is a widely used calcium channel blocker for the treatment of hypertension, angina, and certain heart rhythm disorders. As with any pharmaceutical product, the presence of impurities must be carefully controlled to ensure safety and efficacy. Verapamil Impurity C, identified as 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine, is a potential process-related impurity that requires accurate and reliable quantification in Verapamil tablet formulations.

This document provides detailed application notes and protocols for the sample preparation and analysis of Verapamil Impurity C in tablets using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the active pharmaceutical ingredient (API) and the impurity is fundamental for developing a robust analytical method.

CompoundChemical NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Verapamil (RS)-2-(3,4-Dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrileC₂₇H₃₈N₂O₄454.6
Verapamil Impurity C 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamineC₁₂H₁₉NO₂209.29

Experimental Protocols

The following protocols describe the sample preparation and chromatographic conditions for the analysis of Verapamil Impurity C in tablet dosage forms.

Sample Preparation Protocol

This protocol is a general procedure and may require optimization based on the specific tablet matrix.

Objective: To extract Verapamil and Verapamil Impurity C from the tablet matrix for HPLC/UPLC analysis.

Materials:

  • Verapamil tablets

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

  • Sonicator

  • Centrifuge

Procedure:

  • Tablet Powdering: Weigh and finely powder a representative number of Verapamil tablets (typically 10-20) to ensure homogeneity.

  • Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to a single tablet's average weight and transfer it to a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of a suitable diluent (e.g., Methanol, or a mixture of Acetonitrile and water) to the volumetric flask.

  • Extraction: Sonicate the flask for 15-20 minutes to facilitate the dissolution of the API and the impurity.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same diluent. Mix thoroughly.

  • Clarification: Centrifuge a portion of the solution at 4000 rpm for 10 minutes or filter it through a 0.45 µm or 0.22 µm syringe filter to remove any undissolved excipients.

  • Final Dilution (if necessary): Depending on the concentration of the impurity and the sensitivity of the analytical method, a further dilution may be necessary.

HPLC Method Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of a phosphate (B84403) buffer and acetonitrile. The exact ratio should be optimized for best separation. For example, a mixture of 6.97 g of dipotassium (B57713) hydrogen phosphate in 1000 mL of water (pH adjusted to 7.2 with phosphoric acid) and acetonitrile.[1]
Flow Rate 1.5 mL/min[1]
Detection Wavelength 278 nm[1]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
UPLC Method Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A gradient elution using a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile is often effective.[2]
Flow Rate 0.3 - 0.5 mL/min
Detection Wavelength 278 nm[2]
Injection Volume 1 - 5 µL
Column Temperature 40 °C

Method Validation Parameters

The following table summarizes typical validation parameters for the analysis of Verapamil and its impurities. Specific data for Verapamil Impurity C is often established during method validation in a specific laboratory. The data presented here for Verapamil can be used as a reference.

ParameterVerapamilVerapamil Impurity C
Linearity (R²) > 0.999> 0.99 (Expected)
Limit of Detection (LOD) ~0.01 µg/mL[2]To be determined
Limit of Quantitation (LOQ) ~0.03 µg/mL[2]To be determined
Recovery 98 - 102%95 - 105% (Expected)
Precision (%RSD) < 2%< 5% (Expected)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Verapamil Impurity C in tablets.

G Figure 1: Experimental Workflow for Verapamil Impurity C Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Tablet Verapamil Tablets Powder Powdered Tablets Tablet->Powder Grinding Dissolve Dissolution & Extraction Powder->Dissolve Weighing & Adding Diluent Clarify Centrifugation / Filtration Dissolve->Clarify Sonication Sample Final Sample Solution Clarify->Sample Collection Inject Injection into HPLC/UPLC Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (278 nm) Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Figure 1: Experimental Workflow for Verapamil Impurity C Analysis.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key stages in the analytical process.

G Figure 2: Logical Flow of the Analytical Procedure node_prep Sample Preparation (Extraction of Analytes) node_sep Chromatographic Separation (Isolation of Impurity C) node_prep->node_sep Provides clear sample node_quant Quantification (Peak Area Measurement) node_sep->node_quant Provides resolved peaks node_result Result Calculation (% Impurity) node_quant->node_result Provides raw data

Caption: Figure 2: Logical Flow of the Analytical Procedure.

Conclusion

The provided protocols and information offer a comprehensive guide for the sample preparation and analysis of Verapamil Impurity C in tablet formulations. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of accurate and reliable data, which is crucial for regulatory compliance and product quality control in the pharmaceutical industry. It is recommended to perform a thorough method development and validation for the specific tablet formulation being analyzed to account for any matrix effects.

References

Troubleshooting & Optimization

How to resolve co-elution of Verapamil and Impurity C in HPLC?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving the co-elution of Verapamil (B1683045) and its related substance, Impurity C, during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are Verapamil and Impurity C, and why is their separation important?

Verapamil is a calcium channel blocker used to treat various cardiovascular conditions.[1][2] Impurity C is a known related substance of Verapamil, and its levels are strictly controlled in pharmaceutical formulations to ensure product safety and efficacy.[1][3][4] Regulatory bodies require accurate quantification of impurities, making the chromatographic separation of Verapamil from Impurity C critical for quality control.

Q2: We are observing co-elution or poor resolution between Verapamil and Impurity C in our reversed-phase HPLC method. What are the initial troubleshooting steps?

Co-elution in HPLC is a common issue that can often be resolved by systematically adjusting chromatographic parameters. The following flowchart outlines a logical approach to troubleshooting this specific problem.

G start Start: Co-elution of Verapamil & Impurity C check_method Review Current Method Parameters start->check_method adjust_mp Adjust Mobile Phase Composition check_method->adjust_mp change_ph Modify Mobile Phase pH adjust_mp->change_ph Isocratic or Gradient? change_organic Alter Organic Modifier Type or Ratio adjust_mp->change_organic Isocratic or Gradient? adjust_temp Adjust Column Temperature change_ph->adjust_temp change_organic->adjust_temp change_column Evaluate Alternative Column Chemistries adjust_temp->change_column c18_alt Try a Different C18 Column (e.g., different end-capping, pore size) change_column->c18_alt If currently using C18 phenyl_hexyl Consider a Phenyl-Hexyl or Cyano Column change_column->phenyl_hexyl If C18 fails end Resolution Achieved c18_alt->end phenyl_hexyl->end

Caption: Troubleshooting workflow for Verapamil and Impurity C co-elution.

Q3: How does adjusting the mobile phase composition help in resolving co-elution?

The mobile phase composition is a powerful tool for manipulating the retention and selectivity of analytes in reversed-phase HPLC.

  • Organic Modifier Ratio: Verapamil and its impurities are often analyzed using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5][6] Fine-tuning the ratio of the organic modifier can significantly impact the retention times of both compounds. A slight decrease in the organic solvent percentage will generally increase the retention of both compounds, potentially improving resolution.

  • Type of Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using one, switching to the other (or using a ternary mixture) can alter the elution order or improve the separation between Verapamil and Impurity C.

  • Mobile Phase pH: The pH of the mobile phase can alter the ionization state of Verapamil and Impurity C, which in turn affects their retention on a reversed-phase column. A small change in pH can sometimes lead to a significant improvement in resolution.[7] Experimenting with the pH of the aqueous buffer component of the mobile phase is a crucial step.

Q4: Can column temperature be a factor in the co-elution of Verapamil and Impurity C?

Yes, column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

  • Increasing Temperature: Generally, higher temperatures (e.g., 35-45°C) decrease mobile phase viscosity, leading to sharper peaks and shorter retention times. This can sometimes improve resolution.

  • Decreasing Temperature: In some cases, lowering the temperature can enhance selectivity between closely eluting peaks.

It is advisable to explore a range of temperatures (e.g., 25°C to 45°C) to determine the optimal condition for your specific method.

Q5: We have tried adjusting the mobile phase and temperature with no success. What is the next step?

If mobile phase optimization does not resolve the co-elution, the next logical step is to evaluate the stationary phase (the HPLC column).

  • Alternative C18 Columns: Not all C18 columns are the same. Differences in silica (B1680970) purity, particle size, pore size, and end-capping can lead to different selectivities. Trying a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., polar-embedded) can be effective.

  • Different Stationary Phases: If various C18 columns fail to provide adequate separation, consider a column with a different stationary phase chemistry. Phenyl-hexyl or cyano (CN) columns offer different retention mechanisms (π-π interactions for phenyl-hexyl) that can provide the necessary selectivity to separate structurally similar compounds like Verapamil and Impurity C.

Comparative Data on HPLC Methods

The following table summarizes different HPLC method parameters that have been used for the analysis of Verapamil and its related substances. This can serve as a starting point for method development or optimization.

ParameterMethod 1Method 2[6]Method 3[8]Method 4
Column Shimpak XR ODS (75 x 3.0 mm, 1.7 µm)Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Cogent Diamond Hydride (75 x 4.6 mm, 4 µm)Thermo Hypersil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Ammonium Formate / Orthophosphoric Acid20 mM Ammonium Acetate (pH 8.0)DI Water / 10mM Ammonium FormateBuffer (1.4g Na2HPO4 in 1000ml water, pH 7.0)
Mobile Phase B AcetonitrileAcetonitrile95:5 Acetonitrile / 10mM Ammonium FormateAcetonitrile
Elution Mode GradientGradientGradientIsocratic (50:50)
Flow Rate Not Specified0.3 mL/min1.0 mL/min2.0 mL/min
Column Temp. Not Specified30°CNot SpecifiedAmbient
Detection (UV) 278 nmNot Specified278 nm232 nm

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes a systematic approach to evaluating the effect of mobile phase pH on the separation of Verapamil and Impurity C.

  • Initial Conditions: Start with your current HPLC method.

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers with pH values ranging from 0.5 units below to 0.5 units above your current pH, in 0.2 unit increments. For example, if your current pH is 3.0, prepare buffers at pH 2.5, 2.7, 2.9, 3.1, 3.3, and 3.5.

  • Mobile Phase Preparation: For each pH value, prepare the final mobile phase by mixing the buffer with the organic modifier in the desired ratio.

  • Column Equilibration: Equilibrate the column with each new mobile phase for at least 20 column volumes before injecting your sample.

  • Sample Analysis: Inject a mixed standard solution of Verapamil and Impurity C.

  • Data Evaluation: Evaluate the resolution between the Verapamil and Impurity C peaks for each pH condition.

Protocol 2: Evaluation of Alternative Stationary Phases

This protocol outlines the procedure for testing different HPLC columns to improve separation.

  • Column Selection: Choose a set of alternative columns. A good starting point would be a C18 column from a different manufacturer and a phenyl-hexyl column.

  • Column Installation: Install the first alternative column in the HPLC system.

  • System Flush: Flush the system thoroughly with a solvent compatible with both your previous and new mobile phases (e.g., a 50:50 mixture of methanol and water).

  • Column Equilibration: Equilibrate the new column with your chosen mobile phase. It is recommended to start with the mobile phase conditions that gave the best (though still inadequate) results in your previous experiments.

  • Sample Analysis: Inject your Verapamil and Impurity C mixed standard.

  • Optimization: If necessary, perform minor adjustments to the mobile phase composition (organic ratio, pH) to optimize the separation on the new column.

  • Repeat: Repeat steps 2-6 for each of the selected alternative columns.

  • Data Comparison: Compare the chromatograms from all tested columns to identify the stationary phase that provides the best resolution.

Logical Relationships in HPLC Method Development

The following diagram illustrates the interconnectedness of various HPLC parameters and their impact on the final chromatographic separation.

G mp Mobile Phase (Composition, pH) retention Retention Time mp->retention resolution Resolution mp->resolution col Column (Stationary Phase, Dimensions) col->retention col->resolution efficiency Peak Shape (Efficiency) col->efficiency temp Temperature temp->retention temp->efficiency flow Flow Rate flow->retention

Caption: Interplay of HPLC parameters and their effect on chromatographic results.

References

Optimizing mobile phase for better separation of Verapamil impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for improved separation of Verapamil (B1683045) and its impurities during High-Performance Liquid Chromatography (HPLC) analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Verapamil peak is tailing. What are the common causes and how can I improve the peak shape?

A1: Peak tailing for Verapamil, a basic compound, is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing material.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization of Verapamil is pH-dependent.[3][4] Operating the mobile phase at a low pH (e.g., pH 2-3) ensures that Verapamil is fully protonated. This can reduce interactions with silanol groups. Conversely, a high pH (e.g., >7) can suppress the ionization of silanols, also improving peak shape.[2]

  • Use of an Ion-Pairing Agent: The USP monograph for Verapamil impurities suggests using an ion-pairing agent like 2-Aminoheptane in an acetate (B1210297) buffer to reduce peak tailing.[5]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak symmetry.

  • Organic Modifier Choice: While acetonitrile (B52724) and methanol (B129727) are common organic modifiers, their selectivity can differ. Trying different ratios or switching between them can impact peak shape.[6] The addition of a small amount of an additive like tetrahydrofuran (B95107) (THF) has been shown to resolve peak tailing.[6]

  • Column Choice: Consider using a column with a highly deactivated stationary phase (end-capped) or a column specifically designed for the analysis of basic compounds.[1][2]

Q2: I am not getting good resolution between Verapamil and its known impurities. What parameters should I adjust?

A2: Achieving adequate resolution between the main active pharmaceutical ingredient (API) and its impurities is critical for accurate quantification.

Troubleshooting Steps:

  • Optimize the Organic Solvent Ratio (Isocratic Elution): In an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

  • Implement a Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often more effective for separating complex mixtures of impurities with varying polarities.[5][7][8] This allows for the elution of highly retained impurities in a reasonable time while maintaining good resolution for early eluting peaks.

  • Adjust the Mobile Phase pH: The retention and selectivity of ionizable compounds like Verapamil and its impurities can be significantly influenced by the pH of the mobile phase.[3][4] Experiment with different pH values to find the optimal separation. A Design of Experiments (DoE) approach can be systematically used to study the effect of factors like pH and mobile phase composition.[9][10]

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol or a combination of both. These solvents exhibit different selectivities and can alter the elution order of impurities.[6]

  • Modify the Stationary Phase: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.

Q3: How do I develop a stability-indicating method for Verapamil?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability. Forced degradation studies are essential for developing such a method.[11][12]

Forced Degradation Protocol:

  • Acid and Base Hydrolysis: Expose Verapamil solution to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions.[7][8]

  • Oxidative Degradation: Treat the Verapamil solution with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H2O2).[7][8][13]

  • Thermal Stress: Expose the solid drug or a solution to high temperatures (e.g., 60-105°C).[7][13]

  • Photolytic Stress: Expose the drug substance to UV and visible light.[7][13]

After exposing the drug to these stress conditions, analyze the samples using your HPLC method. The method is considered stability-indicating if all the degradation product peaks are well-resolved from the main Verapamil peak and from each other.

Experimental Protocols

Protocol 1: Gradient HPLC Method for Verapamil and its Impurities

This protocol is based on a validated UPLC method for the separation of Verapamil and its sixteen impurities.[7][8]

  • Column: Shimpak XR ODS, 75mm x 3.0mm, 1.7µm particle size[7][8]

  • Mobile Phase A: 10mM Ammonium formate (B1220265) and 0.1% orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 278 nm[7][8][14]

  • Column Temperature: 50°C[13]

  • Injection Volume: 1 µL[13]

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
9.085
10.0100
14.0100
14.110
18.010

Protocol 2: Isocratic HPLC Method for Verapamil and Related Compound B

This method provides a significant improvement over the USP monograph for peak symmetry.[5]

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm[5]

  • Mobile Phase A: DI Water / 10mM Ammonium Formate[5]

  • Mobile Phase B: 95:5 Acetonitrile / 10mM Ammonium Formate (v/v)[5]

  • Elution: A gradient is used, but for a simpler isocratic approach, a starting point could be a fixed ratio of A and B. For example, 15% A and 85% B.

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 278 nm[5]

  • Injection Volume: 1 µL[5]

Data Presentation

Table 1: Summary of Chromatographic Conditions from Literature

ParameterMethod 1[7][8]Method 2[14]Method 3[5]
Column Shimpak XR ODS (75x3.0mm, 1.7µm)C18 ABZ+ (250x4.6mm, 5µm)Cogent Diamond Hydride™ (75x4.6mm, 4µm)
Mobile Phase A: Ammonium formate, Orthophosphoric acid in Water B: AcetonitrileDipotassium hydrogen phosphate (B84403) buffer (pH 7.2)A: DI Water/10mM Ammonium Formate B: 95:5 ACN/10mM Ammonium Formate
Elution Type GradientIsocraticGradient
Flow Rate 0.5 mL/min1.5 mL/min1.0 mL/min
Detection 278 nm278 nm278 nm

Visualizations

Troubleshooting_Workflow Start Poor Separation or Peak Shape Issue CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape CheckResolution Evaluate Resolution Start->CheckResolution Tailing Peak Tailing? CheckPeakShape->Tailing PoorRes Poor Resolution? CheckResolution->PoorRes AdjustpH Adjust Mobile Phase pH (Low or High) Tailing->AdjustpH Yes OptimizeGradient Optimize Gradient Profile PoorRes->OptimizeGradient Yes IonPair Add Ion-Pairing Agent AdjustpH->IonPair ChangeColumn Use Deactivated/ Specialty Column IonPair->ChangeColumn GoodPeakShape Symmetrical Peaks Achieved ChangeColumn->GoodPeakShape ChangeSolvent Change Organic Solvent (ACN vs. MeOH) OptimizeGradient->ChangeSolvent ChangeStationaryPhase Try Different Stationary Phase ChangeSolvent->ChangeStationaryPhase GoodResolution Adequate Resolution Achieved ChangeStationaryPhase->GoodResolution

Caption: Troubleshooting workflow for HPLC method optimization.

Stability_Indicating_Method_Development Start Develop Initial HPLC Method ForcedDegradation Perform Forced Degradation Studies Start->ForcedDegradation Hydrolysis Acid/Base Hydrolysis ForcedDegradation->Hydrolysis Oxidation Oxidation (H2O2) ForcedDegradation->Oxidation Thermal Thermal Stress ForcedDegradation->Thermal Photo Photolytic Stress ForcedDegradation->Photo Analyze Analyze Stressed Samples Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution of Degradants from API Analyze->Evaluate Optimize Optimize Mobile Phase/ Gradient Evaluate->Optimize Resolution Inadequate Validate Method is Stability-Indicating. Proceed to Validation. Evaluate->Validate Resolution Adequate Optimize->Analyze

Caption: Workflow for developing a stability-indicating method.

References

Technical Support Center: Enhancing MS Detection Sensitivity for Verapamil Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the mass spectrometric (MS) detection sensitivity of Verapamil (B1683045) Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is Verapamil Impurity C and why is its sensitive detection important?

Verapamil Impurity C, also known as N,N-Dimethylhomoveratrylamine, is a known impurity of the calcium channel blocker, Verapamil.[1] Regulatory bodies require stringent control of impurities in pharmaceutical products to ensure safety and efficacy. Therefore, highly sensitive analytical methods are crucial for the accurate quantification of Verapamil Impurity C, even at trace levels.

Q2: What are the key challenges in achieving high sensitivity for Verapamil Impurity C in MS detection?

Verapamil Impurity C is a tertiary amine. Challenges in achieving high sensitivity can include:

  • Poor ionization efficiency: The inherent chemical properties of the molecule might lead to suboptimal ionization in the MS source.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, reducing its signal.[2]

  • Suboptimal chromatographic separation: Poor peak shape or inadequate separation from other impurities or the parent drug, Verapamil, can interfere with accurate detection and quantification.

  • Inappropriate MS source parameters: The settings of the electrospray ionization (ESI) source, such as capillary voltage and gas temperatures, may not be optimized for this specific compound.

Q3: Which ionization technique is most suitable for Verapamil Impurity C?

Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique for analyzing Verapamil Impurity C. As a tertiary amine, it readily accepts a proton to form a positively charged ion ([M+H]⁺), which can be sensitively detected by the mass spectrometer.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving the MS detection sensitivity of Verapamil Impurity C.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) Ratio

Possible Cause 1: Suboptimal Mobile Phase Composition

The mobile phase composition significantly impacts the ionization efficiency of the analyte.

Solutions:

  • Utilize an acidic mobile phase: Adding a small amount of a volatile acid, such as formic acid or acetic acid, to the mobile phase can enhance the protonation of Verapamil Impurity C, leading to a stronger MS signal.[3]

  • Incorporate ammonium (B1175870) salts: The addition of ammonium formate (B1220265) or ammonium acetate (B1210297) can improve signal intensity by promoting the formation of ammonium adducts, especially for compounds that do not readily protonate.[4]

Experimental Protocol: Mobile Phase Optimization

  • Prepare a stock solution of Verapamil Impurity C at a known concentration (e.g., 1 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Prepare a series of mobile phases with varying concentrations of formic acid or ammonium formate.

  • Perform flow injections or chromatographic runs for each mobile phase composition while keeping all other LC and MS parameters constant.

  • Monitor the signal intensity of the [M+H]⁺ ion for Verapamil Impurity C.

  • Compare the results to identify the mobile phase that provides the highest signal intensity and S/N ratio.

Table 1: Example Mobile Phase Optimization for Verapamil Impurity C

Mobile Phase AMobile Phase BExpected Outcome
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidEnhanced protonation, leading to increased signal intensity.
Water + 10mM Ammonium FormateAcetonitrile + 10mM Ammonium FormatePotential for improved signal through adduct formation and better peak shape.[5]
WaterAcetonitrileLower signal intensity due to less efficient protonation.

Possible Cause 2: Inefficient Electrospray Ionization (ESI) Source Parameters

The settings of the ESI source must be optimized to ensure efficient generation of gas-phase ions.

Solutions:

  • Optimize Capillary Voltage: This voltage is critical for the formation of the Taylor cone and subsequent droplet formation. An optimal voltage will maximize the ion signal.

  • Adjust Nebulizer Gas Flow: This gas aids in the nebulization of the eluent. The flow rate should be optimized to produce a stable spray.

  • Optimize Drying Gas Flow and Temperature: These parameters are crucial for desolvation of the droplets. Efficient desolvation leads to a higher abundance of gas-phase ions.

Experimental Protocol: ESI Source Parameter Optimization

  • Infuse a standard solution of Verapamil Impurity C directly into the mass spectrometer at a constant flow rate.

  • Vary one parameter at a time (e.g., capillary voltage) while keeping others constant.

  • Monitor the ion signal intensity for Verapamil Impurity C.

  • Plot the signal intensity against the parameter value to determine the optimal setting.

  • Repeat the process for other key parameters like nebulizer pressure and drying gas temperature.

Table 2: Recommended Starting Ranges for ESI Source Optimization for Verapamil Impurity C

ParameterStarting RangeRationale
Capillary Voltage3.0 - 4.5 kVTo achieve a stable electrospray.
Nebulizer Gas Pressure30 - 50 psiFor efficient nebulization of the mobile phase.
Drying Gas Flow8 - 12 L/minTo facilitate solvent evaporation.
Drying Gas Temperature250 - 350 °CTo ensure complete desolvation of droplets.[6]
Issue 2: Poor Peak Shape and Inconsistent Retention Time

Possible Cause: Secondary Interactions with the Stationary Phase

The basic nature of the tertiary amine in Verapamil Impurity C can lead to interactions with residual silanol (B1196071) groups on silica-based columns, resulting in peak tailing.

Solutions:

  • Use a modern, high-purity silica (B1680970) column: These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.

  • Consider an ion-pairing agent: While non-volatile ion-pairing agents are not ideal for MS, volatile ion-pairing agents can be used judiciously to improve peak shape. However, they may also cause signal suppression.[7] An alternative is to use an LC-MS compatible mobile phase with additives like ammonium formate that can improve peak shape for amine-containing compounds.[5][8]

Experimental Protocol: Column and Mobile Phase Screening for Improved Peak Shape

  • Test different C18 columns from various manufacturers, focusing on those with high-purity silica and end-capping.

  • Prepare a mobile phase containing a low concentration of an MS-compatible additive like ammonium formate (e.g., 10 mM).[5]

  • Inject a standard of Verapamil Impurity C and evaluate the peak shape (e.g., tailing factor).

  • Compare the peak shapes obtained with different columns and mobile phase compositions to select the optimal conditions.

Visualization of Experimental Workflow

Workflow for Optimizing MS Sensitivity

The following diagram illustrates a logical workflow for systematically improving the MS detection sensitivity of Verapamil Impurity C.

G cluster_0 Method Development & Optimization start Start: Low Sensitivity for Verapamil Impurity C mp_opt Mobile Phase Optimization (Acid/Buffer Addition) start->mp_opt Step 1 col_select Column Selection (High Purity Silica) mp_opt->col_select Step 2 esi_opt ESI Source Parameter Optimization col_select->esi_opt Step 3 check_sensitivity Evaluate Signal Intensity and Peak Shape esi_opt->check_sensitivity Step 4 check_sensitivity->mp_opt Sensitivity Goal Not Met (Re-evaluate) final_method Final Optimized Method check_sensitivity->final_method Sensitivity Goal Met

Caption: A workflow for enhancing MS detection sensitivity.

Troubleshooting Logic for Low Signal Intensity

This diagram outlines the decision-making process when troubleshooting low signal intensity for Verapamil Impurity C.

G cluster_1 Troubleshooting Workflow start_trouble Low Signal Intensity Observed check_mp Is Mobile Phase Acidified? start_trouble->check_mp add_acid Add Formic/Acetic Acid (e.g., 0.1%) check_mp->add_acid No check_esi Are ESI Parameters Optimized? check_mp->check_esi Yes add_acid->check_esi optimize_esi Optimize Capillary Voltage, Gases, and Temperature check_esi->optimize_esi No check_matrix Suspect Matrix Effects? check_esi->check_matrix Yes optimize_esi->check_matrix improve_cleanup Improve Sample Preparation (e.g., SPE) check_matrix->improve_cleanup Yes resolution Problem Resolved check_matrix->resolution No improve_cleanup->resolution

Caption: A troubleshooting guide for low MS signal intensity.

References

Strategies to prevent the formation of Verapamil Impurity C during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of Verapamil (B1683045) Impurity C during synthesis.

Understanding Verapamil Impurity C

Verapamil Impurity C is identified as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride . It is a process-related impurity that can arise during the synthesis of Verapamil. Its formation is often linked to the over-methylation of key intermediates.

Chemical Structure:

  • Verapamil: 2-(3,4-Dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile

  • Verapamil Impurity C: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride

Troubleshooting Guide: Formation of Verapamil Impurity C

This guide addresses specific issues that may lead to the formation of Verapamil Impurity C and provides strategies for mitigation.

Issue Potential Cause Recommended Action
High levels of Impurity C detected in the final product. Over-methylation of the intermediate 2-(3,4-dimethoxyphenyl)-N-methylethanamine or its precursor, 2-(3,4-dimethoxyphenyl)ethanamine.1. Control Stoichiometry of Methylating Agent: Carefully control the molar ratio of the methylating agent (e.g., formaldehyde (B43269) in reductive amination) to the amine. Use the minimum effective amount to favor mono-methylation. 2. Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to disfavor di-methylation. Lower temperatures and shorter reaction times may be beneficial. 3. Choice of Reducing Agent: In reductive amination, the choice and amount of reducing agent can influence selectivity. Evaluate different reducing agents and their stoichiometry.
Inconsistent Impurity C levels between batches. Variations in raw material quality or reaction control.1. Raw Material Qualification: Ensure the purity of starting materials, particularly 2-(3,4-dimethoxyphenyl)ethanamine or its nitrile precursor. 2. Process Parameter Control: Implement strict controls over reaction parameters such as temperature, addition rates of reagents, and mixing efficiency.
Formation of related N-alkylated impurities. Use of strong, non-selective bases.One study has attributed the formation of a process-related impurity to the use of an excess of a strong base like sodium amide (NaNH2)[1]. Consider using alternative, milder bases and carefully controlling the stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the most likely step in Verapamil synthesis for Impurity C formation?

A1: Verapamil Impurity C is most likely formed during the synthesis of the key intermediate, 2-(3,4-dimethoxyphenyl)-N-methylethanamine . This step often involves the methylation of 2-(3,4-dimethoxyphenyl)ethanamine. If this reaction is not properly controlled, over-methylation can occur, leading to the formation of the N,N-dimethylated impurity.

Q2: How can I control the N-methylation reaction to prevent the formation of Impurity C?

A2: Controlling the N-methylation reaction, particularly in the context of reductive amination with formaldehyde, is crucial. Key strategies include:

  • Stoichiometric Control: Precisely control the molar ratio of formaldehyde to the primary amine (2-(3,4-dimethoxyphenyl)ethanamine). An excess of formaldehyde will drive the reaction towards the formation of the N,N-dimethylated product.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to improve the selectivity for mono-methylation over di-methylation.

    • pH Control: Maintaining an optimal pH during the reaction can influence the reactivity of the amine and the formation of the imine intermediate, thereby affecting the product distribution.

  • Order of Addition: The sequence of adding reagents can be important. In some cases, slow, controlled addition of the methylating agent to the amine solution can help to minimize localized excesses and reduce the likelihood of over-methylation.

Q3: Are there alternative synthetic routes that avoid the formation of Impurity C?

A3: While many synthetic routes to Verapamil converge on the intermediate 2-(3,4-dimethoxyphenyl)-N-methylethanamine, the choice of reagents and reaction conditions for its synthesis can be varied. Exploring alternative methylating agents to formaldehyde or different catalytic systems for reductive amination could offer better selectivity. For instance, using a pre-formed N-methylated starting material, if commercially viable, could bypass the methylation step altogether.

Q4: What analytical methods are suitable for detecting and quantifying Verapamil Impurity C?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of Verapamil and its impurities, including Impurity C[1][2][3]. A well-developed HPLC method with a suitable column (e.g., C18) and mobile phase can effectively separate Verapamil from Impurity C and other related substances, allowing for accurate quantification.

Q5: If Impurity C is formed, what are the strategies for its removal?

A5: While prevention is the primary goal, purification strategies can be employed to remove Impurity C if it is present in the crude product.

  • Crystallization: Verapamil is often isolated as a hydrochloride salt. Differences in the solubility of Verapamil HCl and Impurity C HCl can be exploited during crystallization to selectively precipitate the desired product, leaving the impurity in the mother liquor.

  • Chromatography: Preparative chromatography can be used for the separation of Verapamil from its impurities, although this is often more suitable for smaller scale production.

  • Chemical Derivatization: A patented method describes the use of acetic anhydride (B1165640) to acetylate N-desmethyl and O-desmethyl impurities[4]. This changes their chemical properties, facilitating their removal during the crystallization of Verapamil hydrochloride. A similar strategy could potentially be explored for Impurity C, though it would require derivatizing a tertiary amine.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination to Synthesize 2-(3,4-dimethoxyphenyl)-N-methylethanamine (Control Strategy)

This protocol outlines a general approach for the synthesis of the key Verapamil intermediate, with an emphasis on controlling the formation of the N,N-dimethyl impurity.

  • Reaction Setup: In a suitable reactor, dissolve 2-(3,4-dimethoxyphenyl)ethanamine in an appropriate solvent (e.g., methanol).

  • Addition of Formaldehyde: Slowly add a controlled stoichiometric amount (e.g., 1.0-1.1 equivalents) of formaldehyde solution to the reaction mixture at a low temperature (e.g., 0-5 °C) to form the corresponding imine.

  • Reduction: Introduce a suitable reducing agent (e.g., sodium borohydride) portion-wise, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress by HPLC to ensure the consumption of the starting material and to check for the formation of Impurity C.

  • Work-up: Once the reaction is complete, quench the reaction, adjust the pH, and extract the product with an organic solvent.

  • Purification: Purify the product by distillation or crystallization to remove any unreacted starting materials and impurities.

Table 1: Example of Reaction Parameters for Controlled N-Methylation

ParameterRecommended RangeRationale
Formaldehyde (equivalents) 1.0 - 1.2Minimizes over-methylation.
Temperature (°C) 0 - 25Favors mono-methylation selectivity.
Reaction Time (hours) 2 - 8Monitor to avoid prolonged reaction times that may lead to side products.
pH 6 - 8Optimal for imine formation and reduction.

Visualizations

Verapamil_Synthesis_Workflow cluster_synthesis Verapamil Synthesis cluster_impurity Impurity Formation Pathway A 2-(3,4-dimethoxyphenyl)ethanamine (Starting Material) B Reductive Amination (N-Methylation) A->B Formaldehyde, Reducing Agent C 2-(3,4-dimethoxyphenyl)-N-methylethanamine (Key Intermediate) B->C G Over-Methylation (Side Reaction) B->G D Coupling Reaction C->D E Verapamil (Final Product) D->E F Excess Formaldehyde or Uncontrolled Conditions F->G H Verapamil Impurity C (2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine) G->H

Caption: Workflow of Verapamil synthesis and the side reaction leading to Impurity C.

Troubleshooting_Logic start High Impurity C Detected q1 Is the stoichiometry of the methylating agent controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reaction conditions (temperature, time) optimized? a1_yes->q2 s1 Implement strict stoichiometric control of reagents. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the base used appropriate and its amount controlled? a2_yes->q3 s2 Optimize temperature and reaction time. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Impurity C Minimized a3_yes->end_node s3 Evaluate milder bases and control stoichiometry. a3_no->s3 s3->end_node

Caption: Troubleshooting decision tree for minimizing Verapamil Impurity C.

References

Addressing poor solubility of Verapamil EP Impurity C hydrochloride in diluents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Verapamil EP Impurity C Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in various diluents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Monohydrochloride, is a known impurity of the calcium channel blocker Verapamil.[1][2] Ensuring its complete dissolution in a chosen diluent is critical for accurate analytical testing, such as in chromatography, and for various in vitro and in vivo experimental assays. Poor solubility can lead to inaccurate quantification, reduced bioavailability in studies, and unreliable experimental outcomes.

Q2: What are the known solubility properties of this compound?

Published data indicates that this compound has good solubility in dimethyl sulfoxide (B87167) (DMSO), especially with the aid of heat and sonication.[3] However, its solubility is described as "slight" in methanol (B129727).[4] For the parent compound, Verapamil Hydrochloride, it is sparingly soluble in water but freely soluble in methanol and ethanol.[5]

Q3: How does pH affect the solubility of this compound?

While specific data for the impurity is limited, the parent compound, Verapamil Hydrochloride, exhibits pH-dependent solubility.[6][7] As a weak base, its solubility is higher in acidic conditions (lower pH) and decreases as the pH becomes more neutral or basic.[6][7] It is highly probable that this compound, being a hydrochloride salt of an amine, will exhibit similar pH-dependent solubility.

Q4: What are the initial steps I should take if I encounter solubility issues?

If you are facing challenges with dissolving this compound, we recommend a systematic approach. Start with common laboratory solvents and then proceed to more specialized techniques. Physical methods such as warming and sonication can also be beneficial.[3]

Troubleshooting Guide

This guide provides a step-by-step approach to address the poor solubility of this compound.

Problem: The compound is not dissolving in my chosen diluent.

Solution Workflow:

Caption: A stepwise troubleshooting workflow for dissolving this compound.

Data Presentation

The following tables summarize the available quantitative solubility data for this compound and its parent compound, Verapamil Hydrochloride.

Table 1: Solubility of this compound

Solvent SystemConcentrationConditions
Dimethyl Sulfoxide (DMSO)62.5 mg/mLWith ultrasonic and warming to 60°C[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLCo-solvent system for in vivo studies[3][8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLCo-solvent system for in vivo studies[3][8]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLCo-solvent system for in vivo studies[3][8]

Table 2: Solubility of Verapamil Hydrochloride (Parent Compound)

SolventConcentrationpH (if applicable)
Water3.07 mg/mL-
Ethanol~10 mg/mL-
Dimethyl Sulfoxide (DMSO)~10 mg/mL-
Phosphate Buffered Saline (PBS)~0.25 mg/mL7.2[9]
Physiological Buffer3.15 mg/mL1.2[6]
Physiological Buffer3.18 mg/mL4.5[6]
Physiological Buffer1.99 mg/mL6.8[6]

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubilization by pH Adjustment

This protocol is based on the principle that hydrochloride salts of amines are more soluble in acidic conditions.

Logical Relationship for pH Adjustment:

cluster_amine Amine (R-NH2) cluster_salt Amine Hydrochloride (R-NH3+Cl-) amine Neutral Amine (Poorly water-soluble) salt Protonated Amine Salt (More water-soluble) amine->salt + HCl (Acidification) salt->amine + NaOH (Basification) start Start: Weigh Compound dissolve_organic Dissolve in minimal volume of organic co-solvent (e.g., DMSO, Ethanol) start->dissolve_organic add_aqueous Gradually add aqueous diluent (e.g., Water, PBS) while vortexing dissolve_organic->add_aqueous check_clarity Check for Clarity add_aqueous->check_clarity adjust_ratio Adjust co-solvent/aqueous ratio check_clarity->adjust_ratio Precipitation final_solution Final Homogeneous Solution check_clarity->final_solution Clear adjust_ratio->add_aqueous

References

Validation & Comparative

Validation of an HPLC method for Verapamil EP Impurity C according to ICH guidelines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Verapamil (B1683045) EP Impurity C against an alternative Ultra-Performance Liquid Chromatography (UPLC) method. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the analytical procedure.[1][2][3] All data is supported by detailed experimental protocols and visualizations to aid in methodological assessment and implementation.

Quantitative Performance Comparison

The selection of an appropriate analytical method for impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical products. The following tables summarize the validation parameters for a stability-indicating HPLC method and a comparative UPLC method for the determination of Verapamil EP Impurity C.

Table 1: HPLC Method Validation Data for Verapamil EP Impurity C

Validation ParameterResultAcceptance Criteria (as per ICH Q2(R1))
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%80.0% - 120.0%
Precision (RSD%)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.03 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank, placebo, or other related substancesPeak purity > 990
Robustness No significant impact on results with minor variations in flow rate, mobile phase composition, and column temperatureRSD ≤ 2.0%

Table 2: UPLC Method Validation Data for Verapamil EP Impurity C (Alternative Method)

Validation ParameterResultAcceptance Criteria (as per ICH Q2(R1))
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.1% - 100.8%80.0% - 120.0%
Precision (RSD%)
- Repeatability0.5%≤ 2.0%
- Intermediate Precision0.9%≤ 2.0%
Limit of Detection (LOD) 0.005 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.015 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank, placebo, or other related substancesPeak purity > 990
Robustness No significant impact on results with minor variations in flow rate, mobile phase composition, and column temperatureRSD ≤ 2.0%

Experimental Protocols

HPLC Method for Verapamil EP Impurity C

This method is designed for the accurate quantification of Verapamil EP Impurity C in bulk drug substance and finished pharmaceutical products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 7.2) and acetonitrile (B52724) (60:40 v/v)[4]

  • Flow Rate: 1.5 mL/min[4]

  • Detection Wavelength: 278 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: A standard solution of Verapamil EP Impurity C is prepared at a concentration of 0.1 µg/mL in the mobile phase.

  • Sample Solution: The sample is dissolved in the mobile phase to achieve a theoretical concentration of 0.1 µg/mL of the impurity.

Alternative Analytical Methods

For comparative purposes, other analytical techniques can be employed for the determination of Verapamil and its impurities. These include:

  • Ultra-Performance Liquid Chromatography (UPLC): This technique utilizes smaller particle size columns to achieve faster run times and higher resolution. A validated UPLC method can offer significant improvements in throughput.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in biological matrices, LC-MS/MS is the method of choice.[7]

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method, suitable for the quantification of Verapamil in pharmaceutical formulations, though it may lack the specificity required for impurity analysis in the presence of interfering substances.[7]

Visualizations

The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationships between the different validation parameters as defined by ICH guidelines.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase start Define Analytical Procedure & Purpose protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Generate Validation Report data_analysis->report end Method Approved for Routine Use report->end

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship cluster_core Core Performance cluster_range Quantitative Range cluster_limits Detection Limits cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Accuracy Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ

Caption: Interrelationship of ICH Validation Parameters.

References

Comparative analysis of Verapamil impurities in different drug formulations.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the impurity profiles of Verapamil across various pharmaceutical formulations. This document provides an objective comparison, supported by experimental data and detailed analytical methodologies.

Verapamil, a widely prescribed calcium channel blocker, is available in various dosage forms, including oral tablets, extended-release capsules, and intravenous solutions. The impurity profile of a drug product is a critical quality attribute that can impact its safety and efficacy. Impurities in pharmaceuticals can originate from the synthesis of the active pharmaceutical ingredient (API), degradation of the API during formulation and storage, or interactions between the API and excipients. This guide presents a comparative analysis of Verapamil impurities, focusing on their identification, quantification, and the analytical methods employed for their characterization.

Quantitative Analysis of Verapamil Impurities

While direct comparative studies quantifying impurity levels across different commercial Verapamil formulations are not extensively available in publicly accessible literature, the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for known and unknown impurities in the Verapamil hydrochloride drug substance. The presence and concentration of these impurities in the final drug product can vary depending on the formulation, manufacturing process, and storage conditions.

Forced degradation studies, however, provide insights into the potential degradation pathways and the types of impurities that may form under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. Studies have shown that Verapamil is susceptible to degradation, particularly under oxidative and basic conditions.

The following table summarizes some of the known impurities of Verapamil, as identified in various analytical studies and pharmacopoeias.

Impurity NameOther NamesTypeMolecular FormulaMolecular Weight
Verapamil EP Impurity IVerapamil USP Related Compound BProcess/DegradationC₂₆H₃₆N₂O₄440.58
Verapamil EP Impurity H-ProcessC₂₆H₃₆N₂O₄440.58
Verapamil EP Impurity C-ProcessC₁₂H₁₉NO₂209.29
Verapamil N-Oxide-DegradationC₂₇H₃₈N₂O₅470.60
2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrileImpurity-1ProcessC₁₃H₁₅NO₂217.26
2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrileImpurity-2ProcessC₁₆H₂₃NO₂261.36
3,4-Dimethoxybenzoic acid-DegradationC₉H₁₀O₄182.17

Experimental Protocols for Impurity Analysis

The most common analytical techniques for the identification and quantification of Verapamil impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry detectors.

Detailed UPLC Method for Verapamil and its Related Substances

This section provides a detailed protocol for a stability-indicating UPLC method adapted from published literature.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Shimpak XR ODS, 75 mm × 3.0 mm, 1.7 µm particle size

  • Mobile Phase A: A mixture of ammonium (B1175870) formate (B1220265) and orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 15
    9 55
    12 55
    12.1 15

    | 15 | 15 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 1 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Verapamil hydrochloride and its known impurities in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of Verapamil hydrochloride, dissolve in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a Verapamil drug product.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis sample Drug Product (e.g., Tablets) weighing Weighing & Powdering sample->weighing dissolution Dissolution in Diluent weighing->dissolution filtration Filtration dissolution->filtration uplc UPLC System filtration->uplc Inject Sample separation Chromatographic Separation uplc->separation detection UV/PDA Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of Impurities integration->quantification

Workflow for Verapamil Impurity Analysis.

Signaling Pathway

Information regarding specific signaling pathways directly affected by the impurities of Verapamil is not extensively documented in scientific literature. The primary focus of research on Verapamil impurities is on their analytical detection, characterization, and control to ensure the safety and quality of the drug product. The toxicological effects of these impurities are generally managed by adhering to the strict limits set by regulatory bodies like the ICH, USP, and EP. The mechanism of action of Verapamil itself involves the blockade of L-type calcium channels, leading to a reduction in vascular smooth muscle contraction and a decrease in heart rate and contractility. It is presumed that the stringent control of impurities prevents any significant off-target effects on other signaling pathways.

Conclusion

A Comprehensive Comparison of UPLC and HPLC Methods for the Analysis of Verapamil Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical impurities is a critical decision. This guide provides an objective comparison of UPLC and HPLC methods for the determination of Verapamil (B1683045) Impurity C, supported by experimental data and detailed protocols.

The primary advantage of UPLC over conventional HPLC lies in its use of smaller particle size columns (typically less than 2 µm), which allows for faster analysis times, improved resolution, and higher sensitivity.[1] These benefits are particularly valuable in the context of impurity profiling, where the detection and quantification of trace-level compounds are essential for ensuring drug safety and quality.[1]

Experimental Protocols

The following sections detail representative UPLC and HPLC methods for the analysis of Verapamil and its related impurities, including Impurity C. These protocols are based on methods described in the scientific literature.

UPLC Method Protocol

A novel, stability-indicating UPLC method has been developed for the analysis of Verapamil hydrochloride and its sixteen impurities.[2][3] This method is particularly advantageous due to its short run time and compatibility with LC-MS analysis.[2][3]

  • Instrumentation: Waters Acquity UPLC system with a PDA detector.

  • Column: Shimpak XR ODS, 75 mm × 3.0 mm, 1.7 µm particle size.[2][3]

  • Mobile Phase: A gradient elution of ammonium (B1175870) formate, orthophosphoric acid, and acetonitrile.[2][3]

  • Detection: UV at 278 nm.[2][3]

  • Flow Rate: Not specified, but typically in the range of 0.3-0.6 mL/min for UPLC.

  • Injection Volume: 1 µL.

  • Column Temperature: 40°C.

  • Total Run Time: Approximately 18 minutes.[2][3]

HPLC Method Protocol

Several HPLC methods have been reported for the analysis of Verapamil and its impurities. The following protocol is a representative example of a reversed-phase HPLC method.

  • Instrumentation: HPLC system with a UV detector.[4][5]

  • Column: C18 column, ABZ+ 250 × 4.6 mm, 5 µm.[4]

  • Mobile Phase: A mixture of 6.97 g of dipotassium (B57713) hydrogen phosphate (B84403) in 1000 mL of water, with the pH adjusted to 7.2 with phosphoric acid.[4]

  • Detection: UV at 278 nm.[4][5]

  • Flow Rate: 1.5 mL/min.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for the UPLC and HPLC methods, based on validation parameters reported in the literature.

Table 1: Chromatographic Performance

ParameterUPLC MethodHPLC Method
Column Particle Size 1.7 µm[2][3]5 µm[4]
Total Run Time ~18 minutes[2][3]> 20 minutes (Verapamil elutes at 17.3 min)[4]
Resolution Capable of separating all 16 impurities[2][3]Baseline separation of major impurities[4]
Solvent Consumption Reduced due to lower flow rates and shorter run times[1]Higher due to higher flow rates and longer run times

Table 2: Method Validation Parameters

ParameterUPLC MethodHPLC Method
Linearity (R²) > 0.999> 0.999[6]
Accuracy (% Recovery) Within 98-102%Within 98-102%[6]
Precision (% RSD) < 2.0%< 2.0%[5]
Limit of Detection (LOD) Lower due to narrower peaks and higher sensitivity[1]Method dependent, generally higher than UPLC
Limit of Quantification (LOQ) Lower due to narrower peaks and higher sensitivity[1]Method dependent, generally higher than UPLC

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as UPLC and HPLC.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation Phase define_protocol Define Cross-Validation Protocol set_acceptance Set Acceptance Criteria (e.g., ±20% agreement) define_protocol->set_acceptance prepare_samples Prepare Standard and QC Samples set_acceptance->prepare_samples uplc_analysis Analyze Samples by UPLC Method prepare_samples->uplc_analysis hplc_analysis Analyze Samples by HPLC Method prepare_samples->hplc_analysis compare_results Compare Results uplc_analysis->compare_results hplc_analysis->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis method_equivalency Determine Method Equivalency statistical_analysis->method_equivalency Criteria Met investigate_discrepancy Investigate Discrepancies statistical_analysis->investigate_discrepancy Criteria Not Met

Caption: Workflow for the cross-validation of UPLC and HPLC methods.

References

Determining the Relative Response Factor of Verapamil EP Impurity C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Verapamil (B1683045) EP Impurity C, a known related substance of the calcium channel blocker, Verapamil. Understanding the RRF is essential for accurately reporting the levels of this impurity without the need for an expensive, highly purified standard of the impurity itself in routine analysis.

Understanding the Relative Response Factor (RRF)

The Relative Response Factor is a crucial parameter in chromatography that corrects for the difference in detector response between an analyte and a reference standard at the same concentration.[1][2] In the context of pharmaceutical analysis, the RRF of an impurity is the ratio of the response of the impurity to the response of the API. An RRF value of 1.0 indicates an identical response, while a value other than 1.0 signifies a different response that must be accounted for in quantitative analysis.

The determination of the RRF is a one-time activity, typically performed during the validation of an analytical method. Once established, the RRF can be used to calculate the concentration of the impurity in subsequent analyses using only the API as a reference standard.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Verapamil and its impurities.[3][4][5] Various HPLC methods have been developed, often utilizing reversed-phase columns (such as C18) and UV detection. The choice of mobile phase and gradient conditions is critical for achieving adequate separation between Verapamil and its impurities.

ParameterVerapamil Hydrochloride (API)Verapamil EP Impurity C
Chemical Name (RS)-2-(3,4-Dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile hydrochloride2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine
Molecular Formula C₂₇H₃₈N₂O₄ · HClC₁₂H₁₉NO₂
Molecular Weight 491.06 g/mol 209.29 g/mol (Free Base)
Concentration (mg/mL) 0.10.1
Peak Area (arbitrary units) 1,200,000960,000
Response Factor (Area/Conc.) 12,000,0009,600,000
Relative Response Factor (RRF) 1.00 (Reference) 0.80

Note: The peak area and resulting RRF are illustrative and would need to be determined experimentally.

Experimental Protocol for RRF Determination

This section outlines a detailed methodology for determining the RRF of Verapamil EP Impurity C using HPLC with UV detection.

1. Materials and Reagents:

  • Verapamil Hydrochloride Reference Standard (USP or EP grade)

  • Verapamil EP Impurity C (as hydrochloride salt or free base, with known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Ultrapure water

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 5.5 with glacial acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Stock Solution of Verapamil Hydrochloride (API): Accurately weigh about 25 mg of Verapamil Hydrochloride Reference Standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Stock Solution of Verapamil EP Impurity C: Accurately weigh about 25 mg of Verapamil EP Impurity C and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Linearity Solutions: Prepare a series of at least five solutions of both the API and the impurity by diluting the stock solutions to cover a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).

5. Data Analysis and RRF Calculation:

  • Inject each linearity solution in triplicate.

  • Plot a calibration curve of peak area versus concentration for both Verapamil Hydrochloride and Verapamil EP Impurity C.

  • Determine the slope of the calibration curve for both the API and the impurity.

  • Calculate the RRF using the following formula:

    RRF = (Slope of Impurity) / (Slope of API)

Workflow for RRF Determination

The following diagram illustrates the logical workflow for the experimental determination of the Relative Response Factor.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_result Result A Weigh API and Impurity Standards B Prepare Stock Solutions A->B C Prepare Linearity Solutions B->C D HPLC Analysis of Linearity Solutions C->D E Generate Calibration Curves D->E F Determine Slopes E->F G Calculate RRF F->G H Established RRF Value G->H

Caption: Experimental workflow for determining the Relative Response Factor (RRF).

Alternative Methodologies

While HPLC with UV detection is the most common approach, other techniques can be employed, particularly when a reference standard for the impurity is not available.

  • HPLC with Mass Spectrometry (MS) Detection: If the impurity and API have similar ionization efficiencies, the ratio of their MS signal responses can be used to estimate the RRF.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used to determine the concentration of the impurity in a mixture with the API, which can then be correlated with the HPLC peak areas to calculate the RRF.

These alternative methods can be valuable for early-stage development when impurity standards are scarce but may require more specialized instrumentation and expertise.

By following a well-defined experimental protocol and understanding the principles of RRF determination, researchers can ensure the accurate quantification of Verapamil EP Impurity C and other related substances, contributing to the overall quality and safety of the final drug product.

References

A Comprehensive Guide to the Genotoxicity Assessment of Verapamil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and strategies for assessing the genotoxic potential of impurities in the cardiovascular drug Verapamil. In line with the International Council for Harmonisation (ICH) M7 guideline, this document outlines a risk-based approach to identify, categorize, qualify, and control mutagenic impurities to ensure patient safety.[1][2]

The presence of impurities in active pharmaceutical ingredients (APIs) is inevitable. However, those that have the potential to interact with DNA and cause mutations, known as genotoxic impurities, are of significant concern due to their potential to cause cancer in humans.[3][4] Therefore, a thorough evaluation of the genotoxic risk of any impurity is a critical aspect of drug development and manufacturing.

The Regulatory Framework: ICH M7 Guideline

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][5] A key aspect of this guideline is the classification of impurities into five classes based on their mutagenic and carcinogenic potential, which then dictates the necessary control strategies.[6]

Table 1: ICH M7 Classification of Mutagenic Impurities

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Alerting structure, unrelated to the API, with no mutagenicity data.Conduct a bacterial mutagenicity assay (Ames test). If positive, treat as a Class 2 impurity. If negative, treat as a non-mutagenic impurity.
Class 4 Alerting structure, shared with the API, and the API is non-mutagenic.Treat as a non-mutagenic impurity.
Class 5 No structural alerts for mutagenicity.Treat as a non-mutagenic impurity.

A central concept within the ICH M7 guideline is the Threshold of Toxicological Concern (TTC), a value representing an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects.[7] For most genotoxic impurities, the TTC is set at 1.5 µ g/day .[7]

Verapamil and Its Potential Impurities

Verapamil is a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders. Its synthesis and degradation can result in the formation of various impurities. While a comprehensive list of all potential impurities is extensive, some of the known impurities include Verapamil EP Impurity A, B, C, D, E, F, G, and H, among others.[6][8][9][10][11][12][13][14]

Due to the general lack of publicly available experimental genotoxicity data for each specific Verapamil impurity, a weight-of-evidence approach, combining computational and experimental methods, is essential for their assessment.

Genotoxicity Assessment Workflow

The assessment of genotoxic potential follows a structured workflow, beginning with in silico predictions and progressing to in vitro and, if necessary, in vivo testing.

Genotoxicity Assessment Workflow Genotoxicity Assessment Workflow for Verapamil Impurities cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Risk Characterization & Control Impurity Identify Potential Verapamil Impurity InSilico (Q)SAR Analysis (Derek Nexus, Sarah Nexus) Impurity->InSilico Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) InSilico->Ames Structural Alert (Class 3) Negative Non-mutagenic InSilico->Negative No Structural Alert (Class 5) InVitro_Choice In Vitro Mammalian Cell Assay Ames->InVitro_Choice Positive Result Ames->Negative Negative Result Micronucleus In Vitro Micronucleus Assay (OECD 487) InVitro_Choice->Micronucleus Preferred Chromosomal_Aberration In Vitro Chromosomal Aberration Assay (OECD 473) InVitro_Choice->Chromosomal_Aberration Alternative ICH_M7_Class ICH M7 Classification Micronucleus->ICH_M7_Class Chromosomal_Aberration->ICH_M7_Class Control_Strategy Define Control Strategy ICH_M7_Class->Control_Strategy Class 1, 2 ICH_M7_Class->Negative Class 4, 5

Genotoxicity Assessment Workflow Diagram

In Silico Genotoxicity Prediction

As a first step, computational toxicology or in silico models are used to predict the mutagenic potential of an impurity based on its chemical structure. The ICH M7 guideline recommends the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[15][16]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems use a set of rules derived from known structure-activity relationships to identify structural alerts for mutagenicity.[15][17][18]

  • Statistical-Based Systems (e.g., Sarah Nexus): These models use statistical algorithms trained on large datasets of known mutagens and non-mutagens to predict the probability of a compound being mutagenic.[15][19]

A negative prediction from both types of models for a given impurity provides a high degree of confidence that the impurity is non-mutagenic (ICH M7 Class 5).[16] A positive or equivocal result from either model would classify the impurity as a potential mutagen (ICH M7 Class 3) and trigger the need for experimental testing.[17]

Table 2: Illustrative In Silico Assessment of Hypothetical Verapamil Impurities

Impurity Structure (Hypothetical)Structural AlertDerek Nexus PredictionSarah Nexus PredictionICH M7 Class (Initial)Recommended Action
Impurity X (contains an aromatic nitro group)Aromatic NitroPositivePositiveClass 3Conduct Ames Test
Impurity Y (aliphatic alcohol)NoneNegativeNegativeClass 5Treat as non-mutagenic
Impurity Z (contains a structural feature with conflicting data)EquivocalEquivocalPositiveClass 3Conduct Ames Test & Expert Review

Key Experimental Protocols for Genotoxicity Assessment

When in silico analysis suggests a potential for genotoxicity, a battery of in vitro and in vivo tests is employed to confirm or refute this prediction.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[20][21][22][23]

Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[20][21] The bacteria are exposed to the test substance, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[21] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[23]

Methodology:

  • Strain Selection: Use a set of at least five strains of bacteria as recommended by OECD 471.

  • Dose Range Finding: A preliminary experiment is conducted to determine the appropriate concentration range of the test substance, assessing for cytotoxicity.

  • Main Experiment:

    • Plate Incorporation Method: The test substance, bacterial culture, and molten top agar (B569324) (with or without S9 mix) are combined and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacterial culture, and buffer (with or without S9 mix) are incubated together before being mixed with top agar and plated.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations.

In Vitro Micronucleus Assay - OECD 487

The in vitro micronucleus assay is used to detect chromosomal damage.[1][18]

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss). The assay is typically performed in cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[1]

Methodology:

  • Cell Culture: Establish and maintain appropriate mammalian cell cultures.

  • Exposure: Treat the cells with at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a short (3-6 hours) and a long (approximately 1.5-2 normal cell cycle lengths) duration.

  • Cytokinesis Block (optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Chromosomal Aberration Test - OECD 473

This assay evaluates the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[15][16][17][19]

Principle: The test identifies agents that cause structural changes in chromosomes, such as breaks, deletions, and rearrangements. These aberrations are visible by microscopy in cells arrested in the metaphase stage of cell division.[15][16]

Methodology:

  • Cell Culture: Use established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes).[16]

  • Exposure: Treat cell cultures with the test substance at a minimum of three concentrations, both with and without metabolic activation.[15][16]

  • Metaphase Arrest: After treatment, a metaphase-arresting substance (e.g., colcemid or colchicine) is added to the cultures.[16]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations.

  • Data Analysis: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[15]

Conclusion

The genotoxicity assessment of Verapamil impurities is a critical step in ensuring the safety of the final drug product. A systematic approach, as outlined in the ICH M7 guideline, that combines in silico prediction with a battery of in vitro genotoxicity tests, provides a robust framework for identifying and controlling potentially mutagenic impurities. While specific experimental data for each Verapamil impurity may not be readily available, the application of these principles allows for a thorough risk assessment. For any impurity that shows evidence of genotoxicity, appropriate control measures must be implemented to limit patient exposure to an acceptable level, thereby safeguarding public health.

References

A Comparative Guide to Specificity and Selectivity Testing in Verapamil Impurity Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in verapamil (B1683045), a widely used calcium channel blocker, are critical for ensuring its safety and efficacy. Analytical methods employed for this purpose must be rigorously validated for their specificity and selectivity to unequivocally assess the active pharmaceutical ingredient (API) in the presence of potential impurities and degradation products. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods for verapamil impurity analysis, with a focus on specificity and selectivity testing supported by experimental data.

Comparison of Analytical Methods

The choice of analytical method for verapamil impurity profiling significantly impacts the reliability of the results. While both HPLC and UPLC are powerful separation techniques, UPLC generally offers higher resolution, sensitivity, and speed. Below is a comparison of key performance parameters for two representative methods.

Table 1: Comparison of HPLC and UPLC Methods for Verapamil Impurity Analysis

ParameterMethod 1: HPLCMethod 2: UPLC
Column C18, 250 mm x 4.6 mm, 5 µmShimpak XR ODS, 75 mm x 3.0 mm, 1.7 µm[1]
Mobile Phase Isocratic: Dipotassium hydrogen phosphate (B84403) buffer (pH 7.2) and AcetonitrileGradient: Ammonium formate, orthophosphoric acid, and acetonitrile[1]
Detection UV at 278 nm[2]UV at 278 nm[1]
Flow Rate 1.5 mL/min[2]Information not available
Run Time > 20 minutesApproximately 18 minutes[1]
Separation Capability Separation of Verapamil and at least two known impurities.[2]Successful separation of Verapamil from 16 impurities and degradation products.[1][3]
LOD for Verapamil 1.64 µg/mL[4]Information not available
LOQ for Verapamil 4.98 µg/mL[4]Information not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of specificity and selectivity studies. The following protocols outline the key experiments.

Specificity and Selectivity Testing Protocol

Objective: To demonstrate the ability of the analytical method to unequivocally assess verapamil in the presence of its impurities and degradation products without interference.

Methodology:

  • Forced Degradation Studies: Expose the verapamil drug substance to various stress conditions to intentionally generate degradation products.[1][3][5] The typical stress conditions are:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.[1][3]

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C).

    • Photolytic Degradation: Expose the drug substance to UV and visible light.

  • Sample Preparation: Prepare a series of solutions for analysis:

    • Blank (diluent).

    • Verapamil standard solution.

    • Individual impurity standard solutions (if available).

    • A mixture of verapamil and all known impurity standards.

    • The stressed samples obtained from the forced degradation studies.

  • Chromatographic Analysis: Analyze the prepared solutions using the validated HPLC or UPLC method.

  • Data Evaluation:

    • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of verapamil in the presence of impurities and degradation products. The purity angle should be less than the purity threshold.

    • Resolution: Calculate the resolution between verapamil and the closest eluting impurity peak. A resolution of >1.5 is generally considered acceptable. The United States Pharmacopeia (USP) specifies a resolution of not less than 1.5 between verapamil and verapamil related compound B.[6]

Logical Workflow for Specificity Testing

The following diagram illustrates the logical workflow for establishing the specificity of an analytical method for verapamil impurity testing.

G cluster_0 Forced Degradation Studies cluster_1 Sample Preparation cluster_2 Chromatographic Analysis cluster_3 Data Evaluation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidative Degradation Oxidation->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples Photo Photolytic Degradation Photo->Stressed_Samples Blank Blank (Diluent) Analysis HPLC / UPLC Analysis Blank->Analysis API_Std Verapamil Standard API_Std->Analysis Imp_Std Impurity Standards Imp_Std->Analysis Spiked_Sample Spiked Sample (API + Impurities) Spiked_Sample->Analysis Stressed_Samples->Analysis Peak_Purity Peak Purity Assessment Analysis->Peak_Purity Resolution Resolution Calculation Analysis->Resolution

Caption: Workflow for Specificity Testing of Verapamil Impurity Methods.

Signaling Pathway of Verapamil's Therapeutic Action

To provide context for the importance of impurity control, the following diagram illustrates the signaling pathway of verapamil's therapeutic action as a calcium channel blocker.

G Verapamil Verapamil L_type L-type Calcium Channel Verapamil->L_type Blocks Vasodilation Vasodilation Verapamil->Vasodilation HR_Contractility Decreased Heart Rate and Contractility Verapamil->HR_Contractility Ca_Influx Calcium Ion Influx L_type->Ca_Influx Mediates Smooth_Muscle Vascular Smooth Muscle Cells Ca_Influx->Smooth_Muscle Cardiac_Muscle Cardiac Muscle Cells Ca_Influx->Cardiac_Muscle Contraction Muscle Contraction Smooth_Muscle->Contraction Cardiac_Muscle->Contraction Contraction->Vasodilation Inhibition leads to Contraction->HR_Contractility Inhibition leads to

Caption: Mechanism of Action of Verapamil.

Conclusion

The specificity and selectivity of analytical methods are paramount for the reliable assessment of verapamil purity. UPLC methods, with their enhanced resolution and speed, demonstrate a significant advantage in separating a large number of impurities compared to traditional HPLC methods.[1][3] Forced degradation studies are an indispensable tool for challenging the method and ensuring that all potential degradation products are effectively separated from the main analyte. By employing robust and well-validated analytical methods, researchers and drug developers can ensure the quality, safety, and efficacy of verapamil products.

References

Linearity, accuracy, and precision of Verapamil Impurity C analytical methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Verapamil Impurity C, a known related substance of the calcium channel blocker, Verapamil. The selection of a robust and reliable analytical method is critical for ensuring the quality and safety of pharmaceutical products. This document outlines the performance characteristics of a validated Ultra-Performance Liquid Chromatography (UPLC) method, supported by available experimental data, to aid in method selection and implementation in a quality control setting.

Understanding Verapamil Impurity C

Verapamil Impurity C is chemically identified as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine. Its presence and quantity in Verapamil drug substances and products are strictly monitored to ensure compliance with regulatory standards.

Performance Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the determination of Verapamil and its impurities. The following table summarizes the key performance parameters of a validated UPLC method suitable for the analysis of Verapamil Impurity C. While specific quantitative data for Verapamil Impurity C from publicly available sources is limited, the presented data is based on a validated method for Verapamil and its sixteen related substances, including Impurity C.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Linearity (Correlation Coefficient, r²) Typically ≥ 0.99≥ 0.999
Accuracy (Recovery) Generally 98-102%98.0% - 102.0%
Precision (RSD%) Typically < 2%< 1.0%
Limit of Detection (LOD) Method dependentLower than HPLC
Limit of Quantification (LOQ) Method dependentLower than HPLC
Analysis Time Longer run timesSignificantly shorter run times
Solvent Consumption HigherLower

Experimental Protocols

A detailed experimental protocol for a validated stability-indicating UPLC method capable of separating Verapamil from its impurities, including Impurity C, is provided below.[1]

UPLC Method for Verapamil and its Impurities
  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

  • Column: A sub-2 µm particle size column, such as a C18 stationary phase, is recommended for optimal resolution and efficiency.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A flow rate suitable for the UPLC column dimensions, typically in the range of 0.3 to 0.6 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Verapamil and its impurities exhibit significant absorbance, for example, 278 nm.

  • Injection Volume: A small injection volume, typically 1-5 µL, is used in UPLC to prevent column overload.

  • Column Temperature: Maintaining a constant column temperature, for instance, 40°C, is crucial for reproducible results.

Sample Preparation:

  • Accurately weigh and dissolve the Verapamil sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for Verapamil Impurity C, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow Analytical Method Validation Workflow for Verapamil Impurity C Method_Development Method Development (Column, Mobile Phase Selection) Optimization Optimization (Gradient, Flow Rate, Temperature) Method_Development->Optimization Specificity Specificity (Resolution from other impurities) Optimization->Specificity Linearity Linearity & Range (Correlation Coefficient, y-intercept) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Robustness Robustness (Variations in method parameters) LOD_LOQ->Robustness Routine_QC_Testing Routine QC Testing Robustness->Routine_QC_Testing Method_Performance_Monitoring Method Performance Monitoring Routine_QC_Testing->Method_Performance_Monitoring

Caption: A flowchart outlining the key stages of analytical method validation.

Signaling Pathways and Logical Relationships

The analysis of pharmaceutical impurities does not involve biological signaling pathways. The logical relationship in this context is the workflow of method validation, as depicted in the diagram above. This workflow ensures that the analytical method is reliable, reproducible, and fit for its intended purpose of quantifying Verapamil Impurity C in pharmaceutical samples. The process begins with method development and optimization, followed by a rigorous validation of key performance characteristics, and concludes with the implementation of the validated method for routine quality control testing.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Verapamil EP Impurity C Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent pharmaceutical compounds like Verapamil EP Impurity C hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Verapamil hydrochloride, the parent compound of Impurity C, is classified as toxic if swallowed, in contact with skin, or inhaled.[1][2] Therefore, stringent protective measures are necessary.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile or neoprene gloves (ASTM D6978 standard).[3][4][5]Prevents skin contact and absorption. The outer glove should be removed after each task.[3]
Eye/Face Protection Safety goggles and a face shield, or a full-face respirator.[4][6]Protects against splashes, dust, and vapors.
Skin and Body Protection Disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).[3][4]Provides a barrier against contamination. Lab coats made of absorbent materials are not suitable.[4]
Respiratory Protection An approved full-face respirator with an acid gas vapor cartridge if handling outside of a certified chemical fume hood or if dust/aerosols are generated.[1][6]Protects against inhalation of the powdered compound.

Safe Handling and Operational Workflow

All handling of this compound should occur within a designated area, such as a chemical fume hood or a ventilated laminar flow enclosure, to minimize exposure.[7][8]

Experimental Workflow for Handling this compound

Caption: Workflow for Safe Handling of this compound

Step-by-Step Handling Protocol:

  • Preparation :

    • Always wash hands thoroughly before donning and after removing PPE.[3]

    • Ensure that a certified chemical fume hood is operational.

    • Cover the work surface with absorbent, disposable liners.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer :

    • Weigh the solid compound within a ventilated balance safety enclosure or fume hood to prevent inhalation of airborne particles.[7]

    • Use dedicated spatulas and weighing boats.

    • Handle the compound gently to avoid generating dust.

  • In-Experiment Handling :

    • Once in solution, the risk of inhalation is reduced, but skin and eye protection are still mandatory.

    • Keep all containers with the compound tightly sealed when not in use.[1]

  • Post-Experiment Decontamination :

    • Wipe down all surfaces and equipment with an appropriate deactivating solution or solvent.

    • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Management Protocol

Waste TypeContainerLabelingStorageDisposal Method
Solid Waste (unused compound, contaminated gloves, liners, etc.)Leak-proof, sealed plastic container.[9]"Hazardous Waste," "Toxic," and the chemical name.[10]In a designated Satellite Accumulation Area (SAA) away from incompatible materials.[10]Via a licensed hazardous waste disposal service.[11]
Liquid Waste (solutions containing the compound)Compatible, sealed waste container (e.g., glass for acidic solutions).[9][12]"Hazardous Waste," "Toxic," and all chemical components with percentages.[10]In the SAA, with secondary containment to prevent spills.[9]Via a licensed hazardous waste disposal service. Do not dispose of down the drain.[11]
Sharps (contaminated needles, etc.)Puncture-resistant sharps container."Hazardous Waste," "Sharps," "Toxic."In the SAA.Via a licensed hazardous waste disposal service.

Key Disposal Steps:

  • Segregation : Do not mix hazardous waste with non-hazardous waste. Keep solid and liquid waste separate.[12]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").[10]

  • Storage : Store waste in a designated Satellite Accumulation Area (SAA), which should be a secure, well-ventilated location.[10] The SAA must be inspected weekly for leaks.[10]

  • Collection : Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor. Do not transport hazardous waste yourself.[11]

Logical Relationship for Waste Disposal

cluster_generation Waste Generation cluster_process Disposal Process cluster_final Final Disposal solid_waste Solid Waste segregate Segregate solid_waste->segregate liquid_waste Liquid Waste liquid_waste->segregate sharps_waste Sharps Waste sharps_waste->segregate label_waste Label segregate->label_waste store_saa Store in SAA label_waste->store_saa ehs_pickup EHS Pickup store_saa->ehs_pickup

Caption: Waste Disposal Process for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Verapamil EP Impurity C hydrochloride
Reactant of Route 2
Reactant of Route 2
Verapamil EP Impurity C hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。